5-FAM-Alkyne
描述
Structure
3D Structure
属性
IUPAC Name |
3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBAJBIGCBVWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402432-77-2 | |
| Record name | 1402432-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-FAM-Alkyne for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Summary
5-FAM-Alkyne is a fluorescent probe that is instrumental in the precise labeling and visualization of biomolecules within complex biological systems.[1] This molecule integrates the bright green fluorescence of 5-Carboxyfluorescein (5-FAM) with a terminal alkyne group, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2][3] Its high selectivity, reaction efficiency, and the stability of the resulting covalent bond make it an invaluable tool for a wide range of research applications, including fluorescence microscopy, flow cytometry, and the development of biosensors and diagnostic assays.[1][4] The bio-orthogonal nature of the click reaction allows for specific labeling in complex biological samples with minimal background interference.[4]
Physicochemical and Spectroscopic Properties
This compound is a yellow to orange solid powder, valued for its bright fluorescence and compatibility with standard fluorescein (FITC) filter sets.[1][5] Its properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | 3',6'-Dihydroxy-3-oxo-N-(prop-2-yn-1-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide; 5-(and 6)-carboxyfluorescein, propargylamide | [1][4] |
| CAS Number | 510758-19-7 | [1][6][7][8] |
| Molecular Formula | C₂₄H₁₅NO₆ | [1][4][6][8] |
| Molecular Weight | ~413.38 g/mol | [4][7][8] |
| Appearance | Yellow to orange powder/solid | [1][7][8] |
| Purity | ≥ 90-97% (HPLC) | [1][4][6][8] |
| Solubility | DMSO, DMF, DCM, Alcohols, Aqueous buffers (pH > 8) | [2][6][7][8] |
| Storage Conditions | -20°C, protect from light | [2][6][7][8] |
Table 2: Spectroscopic Properties of this compound
| Property | Value | References |
| Excitation Maximum (λex) | 490-495 nm | [2][5][6][7][8] |
| Emission Maximum (λem) | 513-519 nm | [5][6][7][8] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [5][6][7] |
| Fluorescence Quantum Yield (Φ) | 0.93 | [6][7] |
Mechanism of Action: The Click Chemistry Reaction
This compound functions as a reporter molecule in click chemistry. The core of this application is the copper(I)-catalyzed reaction between the terminal alkyne group of this compound and an azide group on a target biomolecule.[2] This reaction forms a stable, covalent triazole linkage.[2] The process is highly specific and bio-orthogonal, meaning it does not interfere with or participate in other biochemical reactions within a living system.[4][9] This allows for the precise attachment of the 5-FAM fluorophore to azide-modified proteins, nucleic acids, or other macromolecules.[1]
Figure 1. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. (Within 100 characters)
Research Applications
The versatility of this compound makes it a valuable tool across various research disciplines:
-
Fluorescent Labeling: It serves as a fluorescent probe for labeling and detecting biomolecules in biological imaging.[1] Its bright fluorescence enhances the detection of specific molecules in complex samples.[1]
-
Cell Biology: Researchers use this compound to study cellular dynamics and interactions by labeling proteins and nucleic acids, which provides insights into cellular mechanisms and signaling pathways.[1] For example, it can be used in metabolic labeling to visualize glycoconjugates or fatty-acylated proteins.[2]
-
Drug Development: In therapeutics, it plays a role in synthesizing novel therapeutic agents.[1] Its properties can be harnessed to improve drug efficacy and specificity, particularly in cancer research.[1]
-
Diagnostics and Biosensors: this compound is significant in the development of diagnostic assays and biosensors.[1] Its ability to selectively bind to target molecules makes it ideal for detecting diseases at an early stage.[1] It is also used as a sensitive fluorescent biosensor for alkaline phosphatase (ALP).[10]
Experimental Protocols
The following is a generalized protocol for the fluorescent labeling of azide-modified proteins in a cell lysate, followed by in-gel fluorescence detection. This protocol may require optimization for specific experimental conditions.
Materials:
-
Cell lysate containing azide-modified protein of interest
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP))
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)) (Note: Some reagents like FastClick™ 5-FAM Alkyne already contain a copper-chelating ligand.[9])
-
Methanol, Chloroform, and Water for protein precipitation
-
SDS-PAGE sample buffer
Protocol:
-
Prepare the Click Reaction Mix: In a microcentrifuge tube, combine the cell lysate with the click chemistry reagents. The final concentrations may need optimization, but a starting point is:
-
100 µM this compound
-
1 mM CuSO₄
-
5 mM Sodium Ascorbate (prepare fresh)
-
1 mM THPTA
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3]
-
Protein Precipitation: To remove unreacted dye and other small molecules, precipitate the protein. A common method is methanol-chloroform precipitation.
-
Wash the Protein Pellet: Wash the resulting protein pellet with methanol to remove residual reagents.
-
Resuspend the Protein: Resuspend the protein pellet in SDS-PAGE sample buffer.
-
SDS-PAGE Analysis: Run the protein sample on a polyacrylamide gel.
-
Fluorescence Imaging: Visualize the fluorescently labeled protein directly in the gel using a fluorescence scanner with filters appropriate for 5-FAM (Excitation: ~488 nm, Emission: ~520 nm).
Figure 2. Experimental workflow for in-gel detection of labeled proteins. (Within 100 characters)
References
- 1. chemimpex.com [chemimpex.com]
- 2. abpbio.com [abpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. empbiotech.com [empbiotech.com]
- 6. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 7. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 8. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 5-FAM-Alkyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of 5-Carboxyfluorescein (5-FAM)-Alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. We will delve into the core mechanism, provide detailed experimental protocols, present quantitative data for informed decision-making, and offer troubleshooting guidance for common challenges.
Core Principle: The Role of 5-FAM-Alkyne in Bioorthogonal Chemistry
Click chemistry encompasses a class of reactions that are rapid, specific, and bio-orthogonal, meaning they can occur in complex biological systems without interfering with native biochemical processes.[1][2] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the formation of a stable triazole linkage between an azide and a terminal alkyne.[2][3]
This compound serves as a key reagent in this methodology, acting as a fluorescent reporter molecule. It comprises two essential components:
-
5-Carboxyfluorescein (5-FAM): A widely used green fluorescent dye known for its brightness and photostability.
-
Terminal Alkyne: A small, biologically inert functional group that specifically reacts with an azide in the presence of a copper(I) catalyst.
The fundamental principle involves a two-step process: first, a biomolecule of interest (e.g., a protein, nucleic acid, or glycan) is metabolically, enzymatically, or chemically tagged with an azide group. Subsequently, the azide-modified biomolecule is treated with this compound in the presence of a copper(I) catalyst, leading to the covalent attachment of the fluorescent dye to the target molecule. This allows for the sensitive and specific detection and visualization of the biomolecule.[4]
The CuAAC reaction is characterized by its efficiency, typically reaching completion in under an hour, and its high specificity, which minimizes off-target labeling and results in low background signals.[1][4]
Quantitative Data for this compound and Comparative Fluorophores
The selection of a fluorescent probe is critical for the success of any labeling experiment. The following table summarizes the key photophysical properties of this compound and provides a comparison with other commonly used fluorescent alkynes in a similar spectral range.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| This compound | ~490-495 | ~513-518 | ~80,000 | ~0.93 |
| Alexa Fluor™ 488 Alkyne | ~495 | ~519 | ~71,000 | ~0.92 |
| Cy3 Alkyne | ~550 | ~570 | ~150,000 | ~0.31 |
| TAMRA Alkyne | ~555 | ~578 | ~91,000 | ~0.41 |
Factors Influencing CuAAC Reaction Kinetics
| Factor | Effect on Reaction Rate | Notes |
| Copper(I) Catalyst Concentration | Increases rate | Higher concentrations can also increase off-target effects and cytotoxicity. |
| Accelerating Ligands (e.g., THPTA, BTTAA) | Significantly increases rate | Ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can reduce cytotoxicity.[5] |
| Reactant Concentrations | Increases rate with higher concentrations | Higher concentrations of the alkyne or azide will drive the reaction forward. |
| Solvent | Can have a significant impact | Aqueous buffers are common for biological applications. The presence of organic co-solvents can influence reaction rates. |
| Temperature | Increases rate with higher temperature | Most biological labeling reactions are performed at room temperature to preserve sample integrity. |
| pH | Generally stable over a wide range (pH 4-12) | Optimal pH for most biological applications is between 6.5 and 8.0. |
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of an experiment is crucial for its successful execution. The following diagrams, rendered in Graphviz (DOT language), illustrate the CuAAC catalytic cycle and a general workflow for labeling and imaging biomolecules using this compound.
Caption: Catalytic cycle of CuAAC with a THPTA ligand.
Caption: General workflow for labeling and imaging.
Experimental Protocols
The following are detailed protocols for common applications of this compound in click chemistry.
This protocol is adapted for labeling azide-modified proteins in a cell lysate.
Materials:
-
Azide- or alkyne-modified protein lysate (1-5 mg/mL)
-
This compound (or an appropriate azide dye if the protein is alkyne-modified)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)
-
Sodium Ascorbate solution (300 mM in water, prepare fresh )
-
Methanol, Chloroform, and Water for protein precipitation
Procedure:
-
Reaction Cocktail Preparation: In a microcentrifuge tube, for each 50 µL of protein lysate, prepare the following reaction cocktail. It is crucial to add the reagents in the specified order.
-
100 µL PBS buffer
-
4 µL of 1 mM this compound stock solution (for a final concentration of ~20 µM, can be optimized between 2-40 µM)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
Vortex briefly to mix.
-
-
Initiate the Click Reaction:
-
Add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution to the reaction cocktail.
-
Vortex immediately but gently to mix.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes at room temperature. Longer incubation times may improve labeling efficiency.[6]
-
-
Protein Precipitation (to remove excess reagents):
-
Add 600 µL of methanol to the 200 µL reaction mixture.[6]
-
Add 150 µL of chloroform and vortex.[6]
-
Add 400 µL of water and vortex.[6]
-
Centrifuge for 5 minutes at 13,000-20,000 x g.
-
Carefully remove the upper aqueous layer without disturbing the protein interface.[6]
-
Add 450 µL of methanol to wash the protein pellet, vortex, and centrifuge again.[6]
-
Carefully discard the supernatant and allow the protein pellet to air-dry.
-
-
Downstream Analysis:
-
Resuspend the labeled protein pellet in a suitable buffer for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
-
This protocol describes the detection of newly synthesized DNA by incorporating the alkyne-modified nucleoside analog, 5-ethynyl-2'-deoxyuridine (EdU), followed by a click reaction with a fluorescent azide. For use with this compound, one would use an azide-modified version of the dye. The principle remains the same.
Materials:
-
Cells cultured on coverslips
-
EdU (10 mM stock solution in DMSO)
-
Cell culture medium
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click-iT® reaction cocktail components:
-
Click-iT® reaction buffer
-
Copper(II) Sulfate (CuSO₄)
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide, as a stand-in for the principle with this compound)
-
Click-iT® buffer additive (reducing agent)
-
-
Nuclear counterstain (e.g., Hoechst® 33342)
Procedure:
-
EdU Labeling of Cells:
-
Plate cells on coverslips in a multi-well plate and allow them to attach overnight.
-
Prepare a 10 µM EdU labeling solution by diluting the 10 mM stock solution in pre-warmed cell culture medium.
-
Replace the existing medium with the EdU labeling solution and incubate the cells for the desired pulse duration (e.g., 2 hours). The optimal time will depend on the cell type and growth rate.[7][8]
-
-
Cell Fixation and Permeabilization:
-
Remove the EdU labeling solution and wash the cells twice with 3% BSA in PBS.
-
Fix the cells by adding 1 mL of 3.7% formaldehyde in PBS to each well and incubating for 15 minutes at room temperature.[7]
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells by adding 1 mL of 0.5% Triton™ X-100 in PBS to each well and incubating for 20 minutes at room temperature.[7]
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, adding the components in the specified order. A typical cocktail for one coverslip includes the reaction buffer, CuSO₄, the fluorescent azide, and the buffer additive.[7][9]
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Add 0.5 mL of the Click-iT® reaction cocktail to each well, ensuring the coverslip is fully covered.[7]
-
Incubate for 30 minutes at room temperature, protected from light.[7]
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash each well once with 3% BSA in PBS.
-
If desired, counterstain the nuclei with a solution of Hoechst® 33342 in PBS for 30 minutes.[9]
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye (e.g., FITC/GFP channel for 5-FAM or Alexa Fluor™ 488) and the nuclear counterstain.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Non-specific binding of this compound.[10] 2. Copper-mediated fluorescence.[10] 3. Autofluorescence of cells or medium.[11] | 1. Decrease the concentration of this compound. Increase the number and duration of washing steps after the click reaction. Add a blocking agent like BSA to your buffers.[10] 2. Ensure the use of a copper-chelating ligand (e.g., THPTA) in sufficient excess (typically 5-fold) over the copper sulfate. Perform a final wash with a copper chelator like EDTA.[10] 3. Image a negative control (unlabeled cells) to assess autofluorescence. Use a culture medium with low background fluorescence for imaging. |
| Low or No Fluorescent Signal | 1. Inefficient azide incorporation into the biomolecule. 2. Degradation of this compound.[12] 3. Inactive click reaction components.[12] 4. Steric hindrance of the azide/alkyne.[12] 5. Inappropriate imaging settings.[12] | 1. Verify azide incorporation using an alternative method if possible (e.g., mass spectrometry for purified proteins). Optimize metabolic labeling conditions (concentration and duration). 2. Store this compound at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the dye.[12] 3. Always prepare the sodium ascorbate solution fresh. Ensure the copper source and ligand are of high quality and stored correctly. 4. Consider using a linker to extend the azide or alkyne from the biomolecule to improve accessibility. 5. Check that the correct excitation and emission filters are being used for 5-FAM. Increase the exposure time or detector gain, being mindful of increasing background noise.[12] |
| Cell Death or Altered Morphology (Live-Cell Applications) | 1. Copper toxicity.[6] | 1. Use a copper-chelating ligand like THPTA to reduce copper toxicity.[6][13] Optimize the copper concentration to the lowest effective level. Minimize the duration of cell exposure to the click reaction cocktail. |
| Protein Aggregation/Precipitation | 1. Denaturation of proteins during the reaction. 2. Cross-linking by byproducts of ascorbate oxidation. | 1. Ensure gentle mixing and avoid harsh conditions. 2. Consider adding aminoguanidine to the reaction to scavenge reactive carbonyl byproducts.[14][15] |
References
- 1. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. confluore.com.cn [confluore.com.cn]
- 3. Click Chemistry [organic-chemistry.org]
- 4. biotium.com [biotium.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Click-iT Plus Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. onesearch.uark.edu [onesearch.uark.edu]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
5-FAM-Alkyne: A Technical Guide to Fluorescent Labeling via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and practical applications of 5-FAM-Alkyne, a versatile fluorescent probe, in the precise labeling of biomolecules. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required to effectively utilize this compound in their experimental workflows.
Core Mechanism of Action: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary mechanism of action for this compound in fluorescent labeling is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This reaction is renowned for its high efficiency, specificity, and biocompatibility.
The core of the CuAAC reaction is the formation of a stable triazole linkage between the terminal alkyne group of this compound and an azide-modified biomolecule of interest. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The reaction is bio-orthogonal, meaning it does not interfere with or cross-react with other functional groups found in biological systems, ensuring highly specific labeling.[3]
The key characteristics of the CuAAC reaction that make it ideal for biomolecule labeling include:
-
High Efficiency and Speed: The reaction proceeds rapidly under mild conditions, often at room temperature and in aqueous buffers.
-
Specificity: The alkyne and azide groups react exclusively with each other, minimizing off-target labeling and background fluorescence.[3]
-
Stability: The resulting triazole linkage is chemically stable and forms an irreversible covalent bond.
-
Biocompatibility: The reaction can be performed in complex biological samples, including cell lysates and on the surface of living cells, with minimal toxicity when appropriate ligands are used to stabilize the copper catalyst.
Data Presentation: Physicochemical Properties of this compound
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 490-495 nm | [4][5] |
| Emission Maximum (λem) | 513-518 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | [4][5] |
| Molecular Weight | ~413.38 g/mol | [2] |
| Solubility | DMSO, DMF, aqueous buffers (pH > 8) | [2] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in click chemistry labeling experiments. Optimization may be required for specific biomolecules, cell types, and experimental conditions.
Protocol 1: In Vitro Labeling of Azide-Modified Proteins
This protocol outlines the labeling of purified proteins that have been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
DMSO
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with the click-it reaction buffer.
-
Add CuSO₄ and THPTA to the protein solution to final concentrations of 50-100 µM and 250-500 µM, respectively. Mix gently.
-
Add this compound to a final concentration of 100-250 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents and unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Analysis:
-
Confirm labeling by SDS-PAGE followed by in-gel fluorescence scanning and/or by fluorescence spectroscopy.
-
Protocol 2: Labeling of Azide-Modified Biomolecules in Fixed Cells
This protocol describes the labeling of azide-containing biomolecules within fixed and permeabilized cells for imaging applications.
Materials:
-
Cells cultured on coverslips, metabolically labeled with an azide-containing precursor
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO₄, Alexa Fluor® 488 Alkyne, and reaction buffer additive)
-
This compound as a substitute for the kit's alkyne
-
PBS
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, substituting the provided fluorescent alkyne with this compound at a final concentration of 1-10 µM.
-
Remove the wash buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with standard FITC/GFP filter sets.
-
Applications in Drug Development
The unique properties of this compound and the CuAAC reaction make it a valuable tool in various stages of drug discovery and development.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes in complex biological systems.[6][7] this compound can be used as a reporter tag in ABPP workflows. In this approach, a reactive probe containing an alkyne handle is used to covalently label the active sites of a class of enzymes. The labeled enzymes are then visualized or enriched via a click reaction with an azide-functionalized 5-FAM. This allows for the profiling of enzyme activity and the identification of drug targets.
Fluorescence Polarization (FP) Assays
FP is a high-throughput screening (HTS) technique used to monitor molecular interactions in solution.[8] A small fluorescently labeled molecule (tracer) will have a low FP value. When it binds to a larger protein, its tumbling rate slows down, resulting in a higher FP value. This compound can be used to generate fluorescent tracers for FP assays. For example, a small molecule inhibitor with an alkyne handle can be labeled with 5-FAM-azide. This fluorescent tracer can then be used in a competition assay to screen for more potent, unlabeled inhibitors that displace the tracer from the target protein, leading to a decrease in the FP signal.
Target Engagement Studies
Confirming that a drug candidate interacts with its intended target in a cellular context is a critical step in drug development.[9] this compound can be used to develop probes for target engagement studies. A drug candidate can be modified with an alkyne group, and after treating cells with this modified drug, the cells can be lysed and the target protein captured. The alkyne-modified drug-target complex can then be fluorescently labeled via a click reaction with 5-FAM-azide, allowing for visualization and quantification of target engagement.
References
- 1. abpbio.com [abpbio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Technical Guide to 5-FAM-Alkyne: Spectral Properties and Experimental Design for Advanced Biological Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne), a versatile fluorescent probe essential for the precise labeling and visualization of biomolecules. This document details its core spectral properties, provides established experimental protocols for its application in click chemistry, and illustrates its utility in studying complex biological systems, including cellular signaling pathways.
Core Spectral and Physicochemical Properties of this compound
This compound is a derivative of fluorescein, one of the most widely used green fluorescent dyes. The introduction of an alkyne group allows for its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2]. Its bright fluorescence and compatibility with standard fluorescein (FITC) filter sets make it an ideal choice for a variety of applications, including fluorescence microscopy, flow cytometry, and in-gel fluorescence detection[3][4].
Below is a summary of the key spectral and physicochemical properties of this compound, compiled from various suppliers. These values are crucial for designing experiments and selecting appropriate instrumentation.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 490 - 495 nm | [5][6][7][8][9] |
| Emission Maximum (λem) | 513 - 520 nm | [5][6][7][9] |
| Molar Extinction Coefficient (ε) | 74,000 - 83,000 L·mol⁻¹·cm⁻¹ | [6][7][10] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | [6][7][10] |
| Molecular Formula | C₂₄H₁₅NO₆ | [5][7] |
| Molecular Weight | ~413.38 g/mol | [5][6][7] |
| Solubility | Good in aqueous buffers (pH > 8), DMSO, DMF | [5][6][7] |
| Purity | ≥ 90% (HPLC) | [5] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in common experimental workflows. Optimization may be required for specific cell types, biomolecules, and experimental conditions.
Labeling of Azide-Modified Proteins in Cell Lysate via Click Chemistry
This protocol describes the labeling of proteins that have been metabolically or chemically modified to contain an azide group.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.
-
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:
-
50 µL of cell lysate (1-5 mg/mL)
-
90 µL of PBS
-
20 µL of 2.5 mM this compound in DMSO or water.
-
-
Add Copper and Ligand:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiate Click Reaction:
-
Add 10 µL of freshly prepared 300 mM Sodium Ascorbate solution to initiate the reaction.
-
Vortex the tube gently to mix.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Downstream Processing: The labeled proteins are now ready for downstream analysis, such as in-gel fluorescence scanning or mass spectrometry. For applications requiring removal of excess reagents, proceed with protein precipitation.
In-Gel Fluorescence Detection of Labeled Proteins
This protocol is for the visualization of this compound labeled proteins in a polyacrylamide gel.
Materials:
-
Labeled protein sample from the previous protocol
-
SDS-PAGE loading buffer
-
Polyacrylamide gel and electrophoresis apparatus
-
Fluorescence gel scanner with appropriate filters for FAM (Excitation: ~488 nm, Emission: ~520 nm)
-
Deionized water
Procedure:
-
Protein Precipitation (Optional but Recommended):
-
To the reaction mixture, add 4 volumes of cold acetone and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the protein.
-
Carefully discard the supernatant. Wash the pellet with cold methanol and centrifuge again.
-
Air-dry the pellet for 5-10 minutes.
-
-
Sample Preparation for SDS-PAGE:
-
Resuspend the protein pellet in an appropriate volume of SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel and run according to standard procedures.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel in deionized water for 5-10 minutes to remove residual SDS.
-
Scan the gel using a fluorescence imager with filters appropriate for 5-FAM (Excitation: ~490 nm, Emission: ~515 nm).
-
-
Total Protein Staining (Optional):
-
After fluorescence imaging, the same gel can be stained with a total protein stain like Coomassie Brilliant Blue to visualize the total protein loading.
-
Labeling of Alkyne-Modified Nucleic Acids
This protocol outlines the labeling of alkyne-modified DNA or RNA with an azide-functionalized fluorescent dye. The principle is the same when using this compound to label azide-modified nucleic acids.
Materials:
-
Alkyne-modified oligonucleotide or DNA
-
Azide-functionalized fluorescent dye (or this compound for azide-modified nucleic acids)
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
DMSO
-
Copper(II) Sulfate (CuSO₄)
-
TBTA or other copper-chelating ligand
-
Sodium Ascorbate
Procedure:
-
Prepare Stock Solutions: As described in the protein labeling protocol, with the addition of a 10 mM stock solution of the azide-dye in DMSO.
-
Reaction Setup:
-
Dissolve the alkyne-modified nucleic acid in water in a microcentrifuge tube.
-
Add 2M TEAA buffer (pH 7.0).
-
Add DMSO and vortex.
-
Add the azide-dye stock solution to a final concentration in excess of the nucleic acid.
-
-
Click Reaction:
-
Add the copper/ligand solution.
-
Add freshly prepared sodium ascorbate to initiate the reaction.
-
Vortex and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Precipitate the labeled nucleic acid using standard ethanol or acetone precipitation methods to remove excess reagents.
-
The final product can be further purified by HPLC or PAGE if required.
-
Visualization of Signaling Pathways and Experimental Workflows
The use of this compound in conjunction with metabolic labeling is a powerful strategy for studying dynamic cellular processes, including signaling pathways. By introducing bioorthogonal functional groups into biomolecules, their interactions and modifications can be tracked. Below are diagrams illustrating key experimental workflows.
While direct visualization of a complete signaling cascade with a single fluorescent probe is complex, this compound is instrumental in key steps of elucidating these pathways. For instance, it can be used in pulse-chase experiments to track the synthesis and degradation of signaling proteins, or in pull-down assays to identify protein-protein interactions within a signaling complex after metabolic labeling.
Conclusion
This compound is a robust and versatile fluorescent probe that, through the precision of click chemistry, enables detailed investigation of a wide array of biological processes. Its excellent spectral properties and the availability of straightforward labeling protocols make it an invaluable tool for researchers in cell biology, biochemistry, and drug development. The ability to specifically tag and visualize biomolecules provides a powerful avenue for dissecting complex cellular mechanisms, including the intricate networks of signaling pathways. Careful consideration of its spectral characteristics and optimization of experimental protocols will ensure its successful application in advancing scientific discovery.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a paramount example of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] Its robustness, high efficiency, stereospecificity, and biocompatibility have cemented its role as an indispensable tool in drug discovery, bioconjugation, materials science, and medicinal chemistry.[2][3][4][5] This technical guide provides a comprehensive overview of the core principles of the CuAAC reaction, including its mechanism, key components, quantitative data on catalytic systems, and detailed experimental protocols.
Core Principles and Mechanism
The CuAAC reaction is the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][6] This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers.[1][4] The CuAAC reaction is highly tolerant of a wide variety of functional groups and can be performed in numerous solvents, including aqueous media, across a pH range of 4 to 12.[4][6]
While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[1] This mechanism more accurately accounts for the observed second-order kinetics with respect to the copper concentration.
The key steps in the dinuclear catalytic cycle are:
-
Formation of Copper(I) Acetylide: The reaction initiates with the coordination of a Cu(I) ion to the alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper acetylide intermediate.
-
Coordination of the Azide: The organic azide then coordinates to one of the copper centers.
-
Cycloaddition: A concerted or stepwise cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.
-
Ring Contraction and Product Formation: This intermediate undergoes ring contraction to form a dinuclear copper triazolide.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1]
Key Reagents and Components
Successful CuAAC reactions depend on the careful selection of the following components:
-
Copper(I) Source: The active catalyst is the Cu(I) ion. This can be introduced directly using Cu(I) salts like CuI or CuBr. More commonly, it is generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4]
-
Reducing Agent: Sodium ascorbate is the most frequently used reducing agent to maintain the copper in its active Cu(I) oxidation state, especially in aqueous reactions.[7][8]
-
Ligands: Ancillary ligands are often employed to stabilize the Cu(I) oxidation state, prevent disproportionation, and accelerate the reaction rate.[9][10] The choice of ligand can be critical for reaction efficiency, particularly in bioconjugation where protecting sensitive biomolecules from oxidation is crucial.[7][11]
-
Solvents: CuAAC reactions are versatile and can be performed in a variety of organic solvents (e.g., THF, DMF, DMSO) and aqueous solutions, or even neat.[1][12] Solvent choice often depends on the solubility of the reactants.
Data Presentation: Comparison of Catalytic Systems
The efficiency of the CuAAC reaction is highly dependent on the chosen catalytic system. The following tables summarize quantitative data for various systems to facilitate comparison.
Table 1: Comparison of Copper Sources and Ligands for the CuAAC of Benzyl Azide with Phenylacetylene
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference(s) |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | [12] |
| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 | [12] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | [12] |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 30 min | >99 | [12] |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 | t-BuOH/H₂O (1:1) | 8 h | 91 | |
| CuI / TBTA | 1 | CH₂Cl₂ | 2 h | 98 |
Note: "Neat" indicates the reaction was carried out without a solvent.
Table 2: Typical Reaction Parameters for CuAAC
| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) | Reference(s) |
| Catalyst Loading | 0.25 - 5 mol% | 0.25 - 1 mM | [1] |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [1][7] |
| Reducing Agent | 5 - 10 mol% (or slight excess) | 5 - 20 equivalents | [8] |
| Temperature | Room Temperature to 60°C | Room Temperature | [2] |
| Reaction Time | 0.5 - 24 hours | 1 - 12 hours | [7][12] |
Experimental Protocols
The following protocols provide detailed methodologies for common CuAAC reactions. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Small Molecule Synthesis (in situ Cu(I) generation)
This protocol describes a typical setup for the synthesis of a 1,4-disubstituted triazole from an organic azide and a terminal alkyne using CuSO₄ and sodium ascorbate.
-
Reagent Preparation:
-
Dissolve the organic azide (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.0 mmol, 1.0 equiv) in a suitable solvent mixture (e.g., 10 mL of t-BuOH/H₂O 1:1).
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.5 M).
-
-
Reaction Setup:
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (0.1 mmol, 0.1 equiv).
-
Add the CuSO₄·5H₂O solution (0.05 mmol, 0.05 equiv). The solution should change color, indicating the formation of the Cu(I) species.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
-
Protocol 2: Bioconjugation of an Alkyne-Modified Protein with an Azide-Containing Molecule
This protocol is adapted for sensitive biological molecules and utilizes a water-soluble ligand (THPTA) to protect the protein from oxidation.
-
Stock Solution Preparation:
-
Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the azide-containing molecule in DMSO or water.
-
Prepare a premixed catalyst solution of CuSO₄ and THPTA (1:5 molar ratio) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of aminoguanidine (an antioxidant) in water.[7]
-
-
Reaction Assembly (in a microcentrifuge tube):
-
Combine the following in order:
-
Alkyne-modified protein solution (to a final concentration of ~25-50 µM).
-
Buffer to adjust the volume.
-
Azide-containing molecule (typically 2-5 equivalents relative to the protein).
-
Premixed CuSO₄/THPTA solution (to a final copper concentration of 100-250 µM).
-
Aminoguanidine solution (to a final concentration of ~5 mM).
-
Sodium ascorbate solution (to a final concentration of ~5 mM).
-
-
-
Incubation:
-
Gently mix the reaction by inverting the tube.
-
Incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugated protein from excess reagents and catalyst using size-exclusion chromatography, dialysis, or spin filtration.
-
Mandatory Visualizations
Troubleshooting
Table 3: Common Problems and Solutions in CuAAC Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Product Formation | - Inactive catalyst (Cu(I) oxidized to Cu(II))- Poor reactant solubility- Inefficient catalyst system | - Use fresh sodium ascorbate solution.- Degas solvents and use an inert atmosphere.- Try a different solvent system (e.g., DMF, DMSO).- Add a stabilizing ligand (e.g., TBTA, THPTA). | [1][13] |
| Presence of Side Products | - Alkyne homocoupling (Glaser coupling)- Degradation of sensitive biomolecules | - Increase the concentration of sodium ascorbate.- Thoroughly degas all solutions.- Add an antioxidant like aminoguanidine for bioconjugations.- Use a higher ligand-to-copper ratio (e.g., 5:1). | [7][13] |
| Difficulty in Purification | - Residual copper catalyst | - Wash the crude product with an aqueous solution of a chelating agent like EDTA.- Pass the product through a short plug of silica gel. | [1] |
This guide provides a foundational understanding of the CuAAC reaction, equipping researchers with the knowledge to effectively apply and optimize this powerful ligation chemistry in their work. For specific applications, further tailoring of the presented protocols may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Storage and Handling of 5-FAM-Alkyne for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling guidelines for 5-FAM-Alkyne, a fluorescent probe critical for the precise labeling of biomolecules. Adherence to these protocols is paramount for ensuring the reagent's stability, performance, and the generation of reliable experimental data in drug development and molecular biology research.
Core Properties and Storage
This compound (5-Carboxyfluorescein-Alkyne) is an amine-reactive fluorescent dye that contains an alkyne group, enabling its covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". Its bright green fluorescence makes it a valuable tool for visualizing and tracking biomolecules.
Proper storage is critical to maintain the integrity and reactivity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Parameter | Guideline | Notes | Citation |
| Form | Solid (yellow to orange powder) | [1] | |
| Long-Term Storage Temperature | -20°C | Protect from light. | [2][3][4][5] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. | Use freshly opened, anhydrous DMSO for reconstitution. | [6] |
| Shipping Condition | Room Temperature | Minimize exposure to light and moisture upon receipt. | [2][3][5] |
| Shelf Life | 12 to 24 months from date of receipt | When stored correctly. | [3][4] |
Solubility and Preparation of Stock Solutions
Accurate preparation of stock solutions is the first step toward successful labeling experiments. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous buffers but readily dissolves in organic solvents.
| Solvent | Concentration | Notes | Citation |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (120.95 mM) | Use of ultrasonic agitation may be required. Hygroscopic DMSO can negatively impact solubility; use a fresh, anhydrous grade. | [2][5][6] |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO. | [2][5] |
| Aqueous Buffers | Good solubility at pH > 8 | [3][4] | |
| Alcohols | Soluble | [3][4] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (Molecular Weight: ~413.39 g/mol ), add approximately 242 µL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Safety and Handling Precautions
While a detailed safety data sheet may not be required for small quantities, standard laboratory safety practices should always be observed when handling this compound.[7]
| Precaution | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, a laboratory coat, and safety glasses. | [7] |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. | |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | |
| Toxicity | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [8] |
Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is its participation in CuAAC reactions to label azide-modified biomolecules. The following is a generalized protocol for the labeling of proteins in a cell lysate. This protocol may require optimization for specific applications.
Materials:
-
Azide-modified protein sample
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
Protein labeling buffer (e.g., phosphate-buffered saline, pH 7.4)
Methodology:
-
Sample Preparation: In a microcentrifuge tube, dilute the azide-modified protein sample with protein labeling buffer to the desired final concentration.
-
Reagent Addition: a. Add the this compound stock solution to the protein sample to achieve a final concentration typically in the range of 25-100 µM. Vortex briefly. b. Add the THPTA stock solution to a final concentration of 1 mM. Vortex briefly.[9] c. Add the CuSO₄ stock solution to a final concentration of 0.2 mM. Vortex briefly.[9]
-
Reaction Initiation: To initiate the click reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 3 mM. Vortex immediately.
-
Incubation: Protect the reaction mixture from light and incubate at room temperature for 30-60 minutes.
-
Reaction Quenching and/or Purification: The reaction can be stopped by the addition of EDTA or by proceeding directly to a purification step such as protein precipitation (e.g., with acetone or trichloroacetic acid), dialysis, or size-exclusion chromatography to remove excess reagents.
-
Analysis: The fluorescently labeled proteins can be visualized by SDS-PAGE and fluorescence gel scanning or used in downstream applications such as fluorescence microscopy or flow cytometry.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental process, the following diagrams illustrate the key workflows.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. abpbio.com [abpbio.com]
- 3. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
In-Depth Technical Guide to the Excitation and Emission Spectra of 5-FAM-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne), a widely used fluorescent probe in biological imaging and bioconjugation. This document details the quantitative spectral data, experimental protocols for spectral measurement, and its application in studying cellular pathways through click chemistry.
Core Properties of this compound
This compound is a derivative of the bright green fluorescent dye fluorescein, modified with a terminal alkyne group. This functional group enables its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] Its high fluorescence quantum yield and compatibility with standard fluorescein (FITC) filter sets make it a popular choice for labeling peptides, proteins, and nucleic acids for applications in fluorescence microscopy, flow cytometry, and the development of diagnostic assays.[3][4]
Quantitative Spectral Data
The spectral properties of this compound are summarized in the table below. The excitation maximum (λex) represents the wavelength of light most efficiently absorbed by the molecule, while the emission maximum (λem) is the wavelength of peak fluorescence intensity. The molar extinction coefficient (ε) is a measure of how strongly the dye absorbs light at a given wavelength, and the fluorescence quantum yield (Φ) indicates the efficiency of converting absorbed photons into emitted photons.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | 490 - 495 nm | [3][5][6][7] |
| Emission Maximum (λem) | 513 - 519 nm | [5][6][7] |
| Molar Extinction Coefficient (ε) | ~74,000 - 80,000 M⁻¹cm⁻¹ | [5][7] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | [5][7] |
| Recommended Laser Line | 488 nm | [4] |
| Solubility | DMSO, DMF, Alcohols, Aqueous Buffers (pH > 8) | [3][5][6] |
Experimental Protocols
Measuring the Excitation and Emission Spectra of this compound
This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4 or other suitable aqueous buffer (e.g., borate buffer)
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
Procedure:
-
Preparation of a Stock Solution:
-
Preparation of a Working Solution:
-
Determination of the Emission Spectrum:
-
Set the excitation monochromator of the spectrofluorometer to the known maximum absorption wavelength of this compound (approximately 492 nm).[2]
-
Scan the emission monochromator over a range of wavelengths, for example, from 500 nm to 600 nm.[4]
-
Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Determination of the Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem).[2]
-
Scan the excitation monochromator over a range of wavelengths, for example, from 400 nm to 510 nm.
-
Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus wavelength for both the excitation and emission scans.
-
Identify the peak wavelengths for the excitation and emission maxima.
-
Visualizations
Experimental Workflow: Measuring Fluorescence Spectra
The following diagram illustrates the workflow for determining the excitation and emission spectra of a fluorescent molecule like this compound.
Caption: A flowchart outlining the key steps in preparing a this compound sample and measuring its fluorescence spectra.
Signaling Pathway Application: Labeling a Protein of Interest via Click Chemistry
This compound is instrumental in visualizing and tracking biomolecules within cellular signaling pathways. This is often achieved by first metabolically incorporating an azide-modified precursor into the biomolecule of interest (e.g., an azide-containing amino acid for a protein). The alkyne group on 5-FAM then allows for its specific attachment to the azide-labeled biomolecule through a click reaction, rendering the target fluorescent.[10]
The diagram below illustrates the conceptual workflow for labeling a protein in a signaling pathway.
Caption: A diagram showing the process of labeling a target protein with this compound for studying signaling pathways.
References
- 1. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]
- 2. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 6. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. edinst.com [edinst.com]
- 10. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with 5-FAM-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a variety of contexts. "Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for this purpose due to its high specificity, efficiency, and biocompatibility.[1][2][3] This reaction creates a stable triazole linkage between an alkyne-functionalized molecule and an azide-containing partner.[2][4]
This application note provides a detailed protocol for the labeling of azide-modified proteins with 5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne), a bright green fluorescent probe. The protocol is designed for researchers seeking a reliable method for conjugating 5-FAM to their protein of interest for downstream applications such as fluorescence microscopy, flow cytometry, and western blotting.
Principle of the Method
The labeling strategy involves a two-step process. First, the protein of interest must be modified to contain an azide group. This can be achieved through various methods, including metabolic labeling with azide-containing amino acid analogs (e.g., L-azidohomoalanine) or chemical modification of specific amino acid residues.[5][6]
Once the protein is azide-functionalized, it is reacted with this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) ion, accelerating the reaction, and preventing damage to the protein from reactive oxygen species.[4][7] The result is a stable, covalently labeled fluorescent protein.
Quantitative Data Summary
The efficiency and specificity of the labeling reaction are critically dependent on the concentrations of the various components. The following table summarizes recommended concentration ranges for key reagents, optimized for different applications. It is always recommended to perform a titration of the this compound and copper catalyst to determine the optimal conditions for a specific protein and application.
| Reagent | In Vitro Protein Labeling (Final Concentration) | Cell Lysate Labeling (Final Concentration) | Live Cell Surface Labeling (Final Concentration) | Key Considerations |
| Azide-Modified Protein | 1-10 mg/mL | 1-5 mg/mL total protein | N/A | Ensure protein is in an azide-free buffer (e.g., PBS). |
| This compound | 3-10x molar excess over protein | 2-40 µM | 20-50 µM | Higher concentrations can increase background. Titration is recommended.[8] |
| Copper(II) Sulfate (CuSO₄) | 50-500 µM | 50 µM - 1 mM | 50-100 µM | Higher concentrations can lead to protein precipitation or cell toxicity.[1] |
| THPTA Ligand | 250 µM - 2.5 mM (Maintain 5:1 ratio with CuSO₄) | 250 µM - 2 mM (Maintain 5:1 ratio with CuSO₄) | 250-500 µM (Maintain 5:1 ratio with CuSO₄) | Stabilizes Cu(I) and protects the protein.[9][7] |
| Sodium Ascorbate | 1-5 mM | 1-5 mM | 2.5 mM | Must be prepared fresh. Sufficient excess is needed to maintain copper in the Cu(I) state. |
| Aminoguanidine (Optional) | 1 mM | 1 mM | 1 mM | Scavenges reactive byproducts of ascorbate oxidation.[4][7] |
Experimental Workflow
The following diagram illustrates the general workflow for labeling an azide-modified protein with this compound.
Caption: Workflow for this compound protein labeling.
Detailed Experimental Protocol
This protocol is a starting point and may require optimization for your specific protein and application.
1. Materials and Reagents
-
Azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, HEPES, pH 7.2-7.8)
-
This compound
-
Dimethylsulfoxide (DMSO), anhydrous
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Deionized water
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., desalting column like Sephadex G-25)
2. Preparation of Stock Solutions
-
This compound (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
CuSO₄ (20 mM): Dissolve 4.99 mg of CuSO₄ pentahydrate in 1 mL of deionized water. Store at 4°C for up to several weeks.
-
THPTA (100 mM): Dissolve 43.45 mg of THPTA in 1 mL of deionized water.[10] Store in aliquots at -20°C.
-
Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh immediately before use.
3. Labeling Reaction Procedure
This protocol is for a 200 µL final reaction volume. It can be scaled as needed.
-
In a microcentrifuge tube, combine the following:
-
50 µL of azide-modified protein (e.g., at 2 mg/mL)
-
110 µL of reaction buffer (e.g., PBS)
-
4 µL of 10 mM this compound stock solution (final concentration: 200 µM; adjust volume based on desired molar excess).
-
-
Vortex briefly to mix.
-
Prepare the catalyst premix in a separate tube:
-
10 µL of 100 mM THPTA stock solution
-
10 µL of 20 mM CuSO₄ stock solution
-
-
Vortex the catalyst premix and add it to the protein/dye mixture. Vortex briefly again.
-
To initiate the click reaction, add 16 µL of freshly prepared 100 mM sodium ascorbate. The final concentrations in this example will be approximately: 100 µM this compound, 500 µM CuSO₄, 2.5 mM THPTA, and 8 mM Sodium Ascorbate. For cell-based applications, much lower catalyst concentrations are recommended (see table).
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 1-2 hours with gentle shaking or rotation.
Logical Relationship of Reaction Components
The success of the CuAAC reaction depends on the interplay between the catalyst, ligand, and reducing agent to enable the cycloaddition of the alkyne and azide.
Caption: Catalytic cycle of the CuAAC reaction.
4. Purification of the Labeled Protein
It is critical to remove unreacted this compound and reaction components after the incubation period.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.
-
Carefully load the entire reaction mixture onto the column.
-
Elute the protein with PBS. The labeled protein will be in the first colored fractions to elute, while the smaller, unreacted dye molecules will be retained on the column and elute later.
-
Combine the fluorescent protein-containing fractions.
-
Confirm labeling and purity using SDS-PAGE with fluorescence imaging and/or determine the degree of labeling using UV-Vis spectroscopy.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive sodium ascorbate | Always prepare sodium ascorbate solution fresh. |
| Low concentration of protein or dye | Increase the concentration of the limiting reagent. | |
| Presence of interfering substances in the buffer (e.g., azides, thiols) | Perform buffer exchange into a recommended buffer like PBS. | |
| Inefficient azide incorporation into the protein | Optimize the azide modification step of your protein. | |
| High Background Signal | Excess unreacted this compound | Ensure thorough purification. Use a larger desalting column or perform dialysis. |
| Non-specific binding of the dye | Decrease the concentration of this compound in the reaction.[11] | |
| Protein Precipitation | High concentration of copper | Decrease the CuSO₄ concentration. Ensure the THPTA:CuSO₄ ratio is at least 5:1.[9] |
| Protein instability under reaction conditions | Perform the reaction at 4°C, although this may increase the required incubation time. |
References
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. glenresearch.com [glenresearch.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THPTA | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 11. mdpi.com [mdpi.com]
Illuminating Biological Pathways: A Step-by-Step Guide to 5-FAM-Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to performing a 5-FAM-Alkyne click chemistry reaction, a cornerstone of bioconjugation and molecular labeling. This powerful and highly specific reaction, formally known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enables the stable and efficient labeling of azide-modified biomolecules with the green fluorescent dye, 5-FAM (5-Carboxyfluorescein). The bio-orthogonal nature of this reaction ensures that the labeling occurs exclusively between the alkyne and azide moieties, without interfering with native biological functional groups, making it an invaluable tool for cellular imaging, in-gel fluorescence detection, and the development of targeted therapeutics.[1][2][3]
Principle of the Reaction
The click chemistry reaction involves the formation of a stable triazole ring through the covalent linkage of a terminal alkyne (present on the 5-FAM molecule) and an azide group on the target biomolecule.[3][4] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[5][6][7] To enhance the reaction efficiency and protect the biomolecule from potential damage by copper ions, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[6][7]
The resulting 5-FAM-labeled biomolecule can be readily visualized and quantified using standard fluorescence spectroscopy techniques, providing a robust method for studying biological processes with high sensitivity and specificity.[1]
Experimental Protocols
This section outlines a general protocol for labeling azide-modified proteins with this compound. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental context. Therefore, optimization of reagent concentrations and reaction times is recommended.
Materials and Reagents
-
Azide-modified protein sample in a compatible buffer (e.g., PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Protein labeling buffer (optional, for protecting biomolecules)[4]
-
Deionized water
Stock Solution Preparation
-
This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water. This solution can be stored at room temperature.[6]
-
THPTA (100 mM): Dissolve THPTA in deionized water. This solution is stable for several weeks when frozen.[6][7]
-
Sodium Ascorbate (300 mM): Prepare this solution fresh in deionized water immediately before use to ensure maximum reducing activity.[6]
Step-by-Step Labeling Protocol
-
Prepare the Protein Sample: In a microcentrifuge tube, prepare your azide-modified protein sample to the desired concentration in a suitable buffer. For a typical reaction, you might use 50 µL of a 1-5 mg/mL protein solution.[6]
-
Add this compound: Add the 10 mM this compound stock solution to the protein sample. The final concentration of the alkyne should be in excess of the azide-modified protein. A starting point is a 3 to 10-fold molar excess.[4]
-
Prepare the Catalyst Premix: In a separate tube, mix the 20 mM CuSO₄ solution and the 100 mM THPTA solution. A common ratio is 1:5 (e.g., 10 µL of CuSO₄ and 50 µL of THPTA).[8] Allow this mixture to incubate for a few minutes.
-
Add the Catalyst Premix: Add the CuSO₄/THPTA premix to the protein and alkyne mixture. Vortex briefly to ensure thorough mixing.
-
Initiate the Reaction: To start the click reaction, add the freshly prepared 300 mM sodium ascorbate solution.[6] The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[6][7] Protect the reaction from light to prevent photobleaching of the 5-FAM fluorophore.
-
Purification: Following incubation, the labeled protein can be purified from excess reagents using methods such as acetone or ethanol precipitation, or size exclusion chromatography.[9][10]
-
Analysis: The 5-FAM labeled protein is now ready for downstream applications and can be visualized using a fluorescence gel scanner or fluorescence microscopy.
Quantitative Data Summary
The following tables provide a summary of typical reagent concentrations and reaction parameters for the this compound click chemistry reaction, compiled from various protocols. These values can serve as a starting point for experimental optimization.
Table 1: Typical Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Reference(s) |
| This compound | 10 mM in DMSO | 4-50x excess over biomolecule | [6] |
| CuSO₄ | 20 mM in H₂O | 0.1 - 0.5 mM | [5][8] |
| THPTA | 100 mM in H₂O | 0.5 - 2.5 mM | [6][8] |
| Sodium Ascorbate | 100 - 300 mM in H₂O | 1 - 5 mM | [5][8] |
Table 2: General Reaction Parameters
| Parameter | Condition/Value | Reference(s) |
| Solvent | Aqueous buffer (e.g., PBS), may contain co-solvents like DMSO/tBuOH | [5][6] |
| Reactant Ratio (Alkyne:Azide) | 5-10 : 1 (general guideline) | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 30 - 60 minutes (can range from 4-16 hours in some cases) | [5][6] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Labeling | Inactive sodium ascorbate solution. | Prepare a fresh solution of sodium ascorbate immediately before use. | [7] |
| Insufficient catalyst. | Increase the concentration of the CuSO₄/THPTA premix. | [8] | |
| Poor quality or degraded reagents. | Use fresh, high-quality reagents and anhydrous solvents where necessary. | [5] | |
| Steric hindrance around the alkyne or azide. | Increase reaction time or temperature (e.g., 40-50 °C). | [5] | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Minimize the volume of the this compound stock solution added. | [11] |
| Copper-induced aggregation. | Ensure an adequate ligand-to-copper ratio (e.g., 5:1 THPTA:CuSO₄). | [8] |
Visualizing the Workflow
The following diagram illustrates the key steps in the this compound click chemistry labeling workflow.
References
- 1. abpbio.com [abpbio.com]
- 2. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]
- 3. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. confluore.com.cn [confluore.com.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Visualizing the Blueprint of Life: Application Notes and Protocols for 5-FAM-Alkyne in DNA and RNA Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-FAM-Alkyne in the visualization of DNA and RNA. 5-FAM (5-Carboxyfluorescein) is a widely used green fluorescent dye, and its alkyne derivative allows for its efficient incorporation into nucleic acids through click chemistry. This method offers a powerful tool for researchers studying cellular processes such as DNA replication, transcription, and the localization of nucleic acids within cells.
Introduction
This compound is a fluorescent probe that enables the labeling and subsequent visualization of DNA and RNA in fixed and live cells. The methodology is based on a two-step approach:
-
Metabolic Labeling: Cells are incubated with a modified nucleoside, either 5-ethynyl-2'-deoxyuridine (EdU) for DNA or 5-ethynyluridine (EU) for RNA. These nucleoside analogs contain an alkyne group and are incorporated into newly synthesized DNA or RNA by the cell's own machinery.[1][2][3][4][5]
-
Click Chemistry: The incorporated alkyne group is then detected through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[6] This highly specific and efficient reaction covalently links the alkyne-modified nucleic acid to an azide-containing fluorescent dye, in this case, 5-FAM-Azide's counterpart, this compound, reacts with an azide-modified biomolecule. For the purpose of this protocol, we will consider the labeling of azide-modified nucleic acids with this compound. The result is a stable, fluorescently labeled DNA or RNA molecule that can be visualized using standard fluorescence microscopy or flow cytometry.[1]
This technique provides a superior alternative to traditional methods like BrdU labeling for DNA synthesis, as it does not require harsh DNA denaturation steps, thus preserving cell morphology and antigenicity for multiplexing applications.[1][2]
Data Presentation
Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅NO₆ | [7] |
| Molecular Weight | 413.38 g/mol | [7] |
| Appearance | Yellow solid | [8] |
| Solubility | Good in aqueous buffers (pH > 8), alcohols, DMSO, DMF | [7][8] |
| Excitation Maximum (λex) | 490 nm | [7][8] |
| Emission Maximum (λem) | 513 nm | [7][8] |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | [7][8] |
| Fluorescence Quantum Yield (Φ) | 0.93 | [8] |
| Storage | -20°C, protected from light | [7][9] |
Comparison of Nucleic Acid Labeling Techniques
| Feature | This compound (via EdU/EU) | BrdU Labeling | Intercalating Dyes (e.g., DAPI, Hoechst) |
| Principle | Covalent labeling via click chemistry | Immunodetection of incorporated analog | Non-covalent binding to DNA/RNA |
| Specificity | Newly synthesized DNA/RNA | Newly synthesized DNA | Binds to all DNA/RNA |
| Protocol Complexity | Moderate | High (requires DNA denaturation) | Low |
| Multiplexing Compatibility | High (preserves epitopes) | Moderate (harsh conditions can destroy epitopes) | High |
| Live Cell Imaging | Possible | Not ideal | Possible for some dyes |
| Sensitivity | Comparable to BrdU | High | Varies |
| Signal-to-Noise Ratio | High due to specific covalent labeling | Can have higher background | Can have higher background |
Experimental Protocols
Protocol for DNA Visualization using 5-Ethynyl-2'-deoxyuridine (EdU) and this compound
This protocol details the labeling and detection of newly synthesized DNA in cultured cells.
Materials:
-
5-Ethynyl-2'-deoxyuridine (EdU)
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
Click reaction buffer components:
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA or BTTAA) is recommended to improve reaction efficiency and reduce cytotoxicity.[10]
-
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Mounting medium
Procedure:
-
EdU Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of EdU in DMSO or PBS.
-
Add EdU to the cell culture medium at a final concentration of 10-20 µM.[11] The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition. A typical incubation time is 2 hours, but can range from 30 minutes to 24 hours.[12]
-
Incubate the cells under normal growth conditions.
-
-
Cell Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10-20 minutes at room temperature.[11]
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1.5x cocktail, mix the following in Tris-buffered saline (TBS): 150 mM sodium ascorbate, 3 mM CuSO₄, and 7.5 µM of the corresponding azide fluorescent dye (in this conceptual protocol, we assume an azide-modified DNA and this compound).[13] Note: It is crucial to add the copper sulfate solution last, immediately before adding the cocktail to the cells, to avoid premature reduction of Cu(II).
-
Remove the PBS and add the click reaction cocktail to the cells, ensuring complete coverage.
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
(Optional) Stain the nuclei with a suitable counterstain like DAPI or Hoechst according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for FAM (Excitation/Emission: ~490/513 nm) and the counterstain.
-
Protocol for RNA Visualization using 5-Ethynyluridine (EU) and this compound
This protocol describes the labeling and detection of newly synthesized RNA.
Materials:
-
5-Ethynyluridine (EU)
-
This compound
-
All other reagents are the same as for the DNA visualization protocol.
Procedure:
-
EU Labeling:
-
Culture cells as described for DNA labeling.
-
Prepare a stock solution of EU in DMSO.
-
Add EU to the cell culture medium at a final concentration of 0.5-5 mM.[12] The optimal concentration and incubation time will vary depending on the cell type and experimental goals. Incubation times can range from 30 minutes to 24 hours.[12]
-
Incubate the cells under their normal growth conditions.
-
-
Cell Fixation, Permeabilization, and Click Reaction:
-
Follow the same steps for fixation, permeabilization, and the click reaction as detailed in the DNA visualization protocol (Section 3.1, steps 2 and 3).
-
-
Counterstaining and Imaging:
-
Follow the same steps for counterstaining and imaging as detailed in the DNA visualization protocol (Section 3.1, step 4).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for DNA/RNA visualization using metabolic labeling and click chemistry.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | - Inefficient metabolic labeling (EdU/EU) | - Optimize EdU/EU concentration and incubation time. - Ensure cells are actively proliferating/transcribing. |
| - Inefficient click reaction | - Prepare the click reaction cocktail fresh each time. - Ensure the reducing agent is active. - Optimize the concentration of all click reaction components. - Use a copper-chelating ligand to protect the catalyst.[10] | |
| - Photobleaching | - Minimize exposure of the sample to light. - Use an anti-fade mounting medium. | |
| High background fluorescence | - Incomplete washing | - Increase the number and duration of wash steps. |
| - Non-specific binding of this compound | - Ensure proper permeabilization. - Reduce the concentration of this compound in the click reaction. | |
| - Autofluorescence of cells/tissue | - Use appropriate filters and spectral unmixing if available. - Treat with a background-reducing agent. | |
| Cellular morphology is poor | - Harsh fixation or permeabilization | - Optimize fixation and permeabilization conditions (e.g., shorter incubation times, lower concentrations of reagents). |
| - Cytotoxicity from the click reaction | - Use a copper-chelating ligand to reduce copper-induced cytotoxicity.[10] - Ensure thorough washing after the click reaction. |
Conclusion
The use of this compound in conjunction with metabolic labeling provides a robust and versatile platform for the visualization of DNA and RNA. The high specificity and efficiency of the click chemistry reaction, coupled with the bright and stable fluorescence of 5-FAM, make this an invaluable tool for a wide range of applications in cell biology, drug discovery, and diagnostics. The protocols provided herein offer a starting point for researchers to implement this powerful technique in their own experimental systems.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. 5-Ethynyl-2'-deoxyuridine (5-EdU), Alkyne-containing 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]
- 5. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 6. abpbio.com [abpbio.com]
- 7. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. FastClick™ 5-FAM Alkyne | AAT Bioquest [aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
Application Notes and Protocols for 5-FAM-Alkyne in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyfluorescein-Alkyne (5-FAM-Alkyne) is a bright, green fluorescent dye that has become an indispensable tool in fluorescence microscopy for the visualization of a wide array of biomolecules and cellular processes.[1][2][3] Its utility lies in the presence of a terminal alkyne group, which allows for its covalent attachment to azide-modified biomolecules via a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1][][5] This powerful ligation chemistry enables the precise labeling of proteins, nucleic acids, glycans, and lipids within their native cellular environment.[1][5][6]
The primary advantages of using this compound in conjunction with click chemistry for fluorescence microscopy include:
-
High Specificity: The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, ensuring that the fluorescent label is only incorporated at the desired location.[5][7]
-
High Efficiency and Speed: The click reaction is known for its rapid kinetics and high yields, often completed in under an hour, allowing for the efficient labeling of even low-abundance biomolecules.[5]
-
Mild Reaction Conditions: The reaction proceeds under biocompatible conditions, typically in aqueous buffers at room temperature, making it suitable for labeling in living cells and organisms.[7]
-
Versatility: This method can be applied to a wide range of biomolecules by first metabolically, enzymatically, or chemically introducing an azide-containing precursor.
This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties of this compound
A clear understanding of the properties of this compound is crucial for designing and executing successful fluorescence microscopy experiments. The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 413.38 g/mol | [8][9] |
| Excitation Maximum (λex) | 490-495 nm | [9][10][11] |
| Emission Maximum (λem) | 513-518 nm | [9][10][11] |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | [9][10] |
| Fluorescence Quantum Yield (Φ) | 0.93 | [8][10] |
| Solubility | Good in aqueous buffers (pH > 8), DMSO, DMF | [8][9] |
| Purity | ≥ 90-97% (HPLC) | [3][9] |
| Storage Conditions | -20°C, protected from light | [9] |
Experimental Workflows and Signaling Pathways
The general principle behind the use of this compound in cellular imaging involves a two-step process: metabolic or enzymatic incorporation of an azide-modified precursor into the biomolecule of interest, followed by the click chemistry reaction with this compound for fluorescent labeling.
Figure 1: General experimental workflow for biomolecule labeling.
Two main types of click chemistry reactions are employed for labeling with this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to living cells. Therefore, this method is typically used for fixed and permeabilized cells.
Figure 2: Experimental workflow for CuAAC labeling of fixed cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
SPAAC utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), which reacts with azides without the need for a copper catalyst. This makes it the preferred method for labeling live cells. While this compound itself is not a strained alkyne, it is used in conjunction with azide-modified biomolecules that can then be detected by a strained alkyne probe, or in some cases, a 5-FAM derivative containing a strained alkyne is used. The diagram below illustrates the general SPAAC workflow for live-cell imaging.
Figure 3: Experimental workflow for SPAAC labeling of live cells.
Detailed Experimental Protocols
The following protocols provide a general framework for using this compound in fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Labeling of Cellular Glycans in Fixed Cells via CuAAC
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by visualization using this compound via a CuAAC reaction.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding and Metabolic Labeling:
-
Seed cells on coverslips in a multi-well plate at the desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the azide-modified sugar (e.g., 50 µM Ac4ManNAz) and incubate for 1-3 days.[12]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
-
Click Reaction (CuAAC):
-
Prepare the "Click-it" reaction cocktail immediately before use. For a 1 mL final volume:
-
870 µL PBS
-
10 µL of 10 mM this compound stock in DMSO (final concentration: 100 µM)
-
50 µL of 10 mM CuSO₄ stock in water (final concentration: 500 µM)[1]
-
50 µL of 10 mM THPTA stock in water (final concentration: 500 µM)[1]
-
20 µL of 500 mM sodium ascorbate stock in water (freshly prepared, final concentration: 10 mM)
-
-
Note: Premix the CuSO₄ and THPTA before adding to the cocktail.[1]
-
Remove the PBS from the cells and add the "Click-it" reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for FAM (Excitation: ~495 nm, Emission: ~520 nm).
-
Protocol 2: Labeling of Biomolecules in Live Cells via SPAAC
This protocol is for labeling live cells that have been metabolically engineered with an azide-containing precursor, using a strained alkyne-fluorophore conjugate (e.g., DBCO-5-FAM).
Materials:
-
Azide-labeled live cells in a multi-well plate or on coverslips
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-5-FAM)
-
Cell culture medium
-
PBS or other imaging buffer
Procedure:
-
Cell Seeding and Metabolic Labeling:
-
Follow step 1 from Protocol 1.
-
-
Strain-Promoted Click Reaction:
-
Wash the cells twice with pre-warmed cell culture medium.
-
Prepare a solution of the strained alkyne-fluorophore conjugate in cell culture medium at the desired final concentration (e.g., 10-25 µM).[1]
-
Add the probe-containing medium to the cells.
-
Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.[1]
-
-
Washing and Imaging:
-
Remove the probe-containing medium and wash the cells three times with pre-warmed medium or imaging buffer.
-
Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Quantitative Data and Applications
The versatility of this compound allows for its use in a variety of applications in fluorescence microscopy. The following table summarizes some key applications and provides typical concentration ranges for the labeling reagents.
| Application | Biomolecule Target | Typical this compound Concentration | Azide Precursor and Concentration | Key Considerations |
| Glycan Imaging | Sialic acids, O-GlcNAc | 10-100 µM (CuAAC) | Ac4ManNAz (25-50 µM) | Metabolic labeling time can vary from 1 to 3 days depending on the cell type and glycan turnover rate. |
| Protein Synthesis Analysis | Newly synthesized proteins | 1-25 µM (CuAAC/SPAAC) | Azidohomoalanine (AHA) (25-50 µM) | AHA is an analog of methionine and will be incorporated into proteins during translation. |
| DNA Replication Imaging | Newly synthesized DNA | 1-10 µM (CuAAC) | 5-ethynyl-2'-deoxyuridine (EdU) | EdU is an analog of thymidine and is incorporated during DNA synthesis. |
| Lipid Trafficking Studies | Fatty acids, cholesterol | 5-50 µM (CuAAC) | Alkyne-modified lipids (e.g., alkyne-stearic acid) | The azide is on the fluorescent probe in this case. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | - Inefficient metabolic labeling- Incomplete click reaction- Low abundance of the target biomolecule | - Optimize the concentration and incubation time of the azide precursor.- Ensure the freshness of the sodium ascorbate solution for CuAAC.- Increase the concentration of this compound and/or the click reaction time.- Use a more sensitive detection method or amplify the signal. |
| High background fluorescence | - Non-specific binding of the probe- Incomplete removal of excess probe | - Increase the number and duration of washing steps after the click reaction.- Include a blocking step (e.g., with BSA) before adding the click reaction cocktail.- Reduce the concentration of this compound. |
| Cell death or altered morphology (live-cell imaging) | - Copper toxicity (in CuAAC)- Phototoxicity from the imaging laser | - Use SPAAC for live-cell imaging.- Reduce the laser power and exposure time during imaging.- Use a live-cell imaging medium. |
| Signal decreases after fixation | - Fixation method is quenching the fluorescence | - Test different fixation methods (e.g., methanol fixation).- Perform the click reaction before fixation if possible (for surface labeling).[2] |
| Thiol interference | - The alkyne group can react with thiol residues on proteins | - Pre-treat cells with a low concentration of hydrogen peroxide to block thiol groups.[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. chemimpex.com [chemimpex.com]
- 5. abpbio.com [abpbio.com]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with 5-FAM-Alkyne Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of dynamic cellular processes is fundamental to advancing research in biology and medicine. The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," has revolutionized the ability to label and visualize biomolecules in their native environment. This application note provides a detailed overview and protocols for the use of 5-FAM-Alkyne, a bright and photostable green fluorescent probe, in conjunction with metabolic labeling strategies for the analysis of cellular processes by flow cytometry.
This compound can be "clicked" to azide-modified biomolecules that have been metabolically incorporated into cells. This approach allows for the sensitive and specific detection of nascent DNA, protein, and glycoprotein synthesis, providing quantitative insights into cell proliferation, cell cycle status, and metabolic activity. The mild reaction conditions preserve cellular integrity and epitopes for multiplexing with antibody-based staining, making it a powerful tool for high-content, single-cell analysis.
Principle of the Assay
The methodology is a two-stage process. First, cells are cultured with a metabolic precursor containing an azide group (e.g., an azide-modified nucleoside, amino acid, or sugar). This precursor is incorporated into newly synthesized macromolecules. Subsequently, the cells are fixed, permeabilized, and subjected to a click reaction with this compound. The alkyne group on the 5-FAM molecule covalently links to the azide group on the incorporated precursor. The resulting fluorescent signal in individual cells, which is proportional to the amount of incorporated precursor, is then quantified by flow cytometry.
Key Applications
-
Cell Proliferation and Cell Cycle Analysis: Quantifying the percentage of cells actively synthesizing DNA.
-
Monitoring Protein Synthesis: Measuring global changes in protein production in response to stimuli or inhibitors.
-
Analysis of Glycosylation: Detecting alterations in glycoprotein synthesis, which is crucial in development and disease.
-
Drug Discovery and Development: Assessing the effects of compounds on cellular metabolism and proliferation.
Experimental Protocols
Protocol 1: Analysis of Nascent DNA Synthesis (Cell Proliferation)
This protocol describes the detection of newly synthesized DNA by incorporating an azide-modified thymidine analog, such as 5-ethynyl-2'-deoxyuridine (EdU) is a common method, however, for this protocol, we will describe the conceptually similar use of an azide-modified thymidine analog followed by detection with this compound.
Materials
-
Azide-modified thymidine analog (e.g., Azidothymidine)
-
This compound (stored at -20°C, protected from light)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM)
-
Reducing Agent (e.g., 100 mM sodium ascorbate, freshly prepared)
-
DNA stain (e.g., DAPI, Propidium Iodide) for cell cycle analysis
-
Flow cytometry tubes
Procedure
-
Cell Labeling:
-
Culture cells to the desired density.
-
Add the azide-modified thymidine analog to the culture medium at a final concentration of 1-10 µM.
-
Incubate for a period ranging from 30 minutes to 4 hours, depending on the cell type and experimental design. This incubation time allows for the incorporation of the analog into newly synthesized DNA.[1]
-
For a negative control, include a sample of cells not treated with the azide analog.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (using trypsin for adherent cells) and wash once with 1% BSA in PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells once with 3 mL of 1% BSA in PBS, pellet the cells, and remove the supernatant.
-
-
Permeabilization:
-
Resuspend the fixed cell pellet in 100 µL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS and centrifuge to pellet.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For each sample, mix:
-
85 µL Click Reaction Buffer
-
5 µL CuSO₄ solution
-
5 µL this compound (e.g., from a 100 µM stock in DMSO)
-
5 µL Sodium Ascorbate solution
-
-
Resuspend the permeabilized cell pellet in 100 µL of the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Buffer.
-
-
DNA Staining (Optional, for Cell Cycle Analysis):
-
Resuspend the cell pellet in a solution containing a DNA stain (e.g., DAPI or Propidium Iodide) and RNase A.
-
Incubate according to the manufacturer's recommendations.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Analyze the samples on a flow cytometer. 5-FAM is typically excited by a 488 nm laser and its emission is detected in the green channel (e.g., 530/30 nm filter).
-
Gate on single cells and quantify the percentage of 5-FAM positive cells and their mean fluorescence intensity (MFI).
-
Protocol 2: Analysis of Nascent Protein Synthesis
This protocol allows for the detection of newly synthesized proteins by metabolically incorporating an azide-containing amino acid analog, followed by a click reaction with this compound.
Materials
-
Azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA)
-
Amino acid-free cell culture medium
-
This compound and other click chemistry reagents as in Protocol 1
-
General cell culture and flow cytometry reagents
Procedure
-
Cell Labeling:
-
Wash cells with pre-warmed PBS to remove the existing amino acid-containing medium.
-
Incubate cells in amino acid-free medium for 30-60 minutes to deplete intracellular amino acid pools.
-
Replace the starvation medium with amino acid-free medium supplemented with AHA (typically 25-100 µM).
-
Incubate for 1-4 hours to allow for incorporation into newly synthesized proteins.[2]
-
-
Cell Harvesting, Fixation, and Permeabilization:
-
Follow steps 2 and 3 from Protocol 1.
-
-
Click Chemistry Reaction:
-
Follow step 4 from Protocol 1.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze by flow cytometry, quantifying the MFI of the 5-FAM signal, which corresponds to the level of global protein synthesis.
-
Protocol 3: Analysis of Nascent Glycoprotein Synthesis
This protocol is for the detection of newly synthesized glycoproteins through the metabolic labeling of cells with an azide-modified sugar, which is then detected with this compound.
Materials
-
Azide-modified sugar (e.g., N-azidoacetylgalactosamine, GalNAz)
-
Cell culture medium
-
This compound and other click chemistry reagents as in Protocol 1
-
General cell culture and flow cytometry reagents
Procedure
-
Cell Labeling:
-
Culture cells in medium supplemented with the azide-modified sugar (e.g., 25-50 µM GalNAz).
-
Incubate for 1-3 days to allow for incorporation into the glycan structures of glycoproteins.
-
-
Cell Harvesting, Fixation, and Permeabilization:
-
Follow steps 2 and 3 from Protocol 1.
-
-
Click Chemistry Reaction:
-
Follow step 4 from Protocol 1.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze by flow cytometry to quantify the 5-FAM MFI, which reflects the level of glycoprotein synthesis.
-
Data Presentation
Quantitative data from flow cytometry analysis can be summarized to compare different experimental conditions.
Table 1: Cell Cycle Analysis of Jurkat Cells Treated with a Proliferation Inhibitor
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 49.1 | 33.0 | 14.0 |
| Inhibitor X (10 µM) | 70.2 | 15.5 | 11.3 |
Data adapted from a representative cell cycle analysis experiment.[3]
Table 2: Analysis of Nascent Protein Synthesis in Response to a Kinase Inhibitor
| Treatment | Mean Fluorescence Intensity (MFI) of 5-FAM | % Inhibition of Protein Synthesis |
| Untreated Control | 15,800 | 0% |
| Kinase Inhibitor Y (5 µM) | 6,320 | 60% |
Hypothetical data based on typical results from protein synthesis assays.
Table 3: Quantification of Cell Surface Glycosylation Changes
| Cell Line | Treatment | Relative Glycosylation Level (MFI) |
| U-937 | Untreated | 100% |
| U-937 | Camptothecin (12 µM, 4h) | 65% |
Data conceptualized from studies on glycosylation changes during apoptosis.[4]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for flow cytometry analysis using metabolic labeling and this compound.
PI3K/Akt Signaling Pathway and Protein Synthesis
Caption: PI3K/Akt pathway leading to protein synthesis, measurable by this compound flow cytometry.
Ras/MAPK Signaling Pathway and Cell Proliferation
Caption: Ras/MAPK signaling cascade driving cell proliferation, detectable via DNA synthesis assays.
References
In-Gel Fluorescence Detection of Proteins Using 5-FAM-Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise detection and quantification of proteins within complex biological samples is a cornerstone of modern proteomics and drug development. Traditional in-gel protein detection methods, such as Coomassie Brilliant Blue and silver staining, often face limitations in sensitivity and dynamic range. In-gel fluorescence detection using bioorthogonal chemistry represents a significant advancement, offering superior sensitivity for the detection of low-abundance proteins.
This document provides detailed application notes and protocols for the in-gel fluorescence detection of proteins utilizing 5-Carboxyfluorescein-Alkyne (5-FAM-Alkyne). This method is predicated on the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a key example of "click chemistry."[1] This technique allows for the covalent labeling of azide-modified proteins with the fluorescent this compound probe.
Proteins can be tagged with azides through metabolic incorporation of azide-bearing amino acid analogues, such as L-azidohomoalanine (AHA), which is recognized by the cellular translational machinery as a surrogate for methionine.[2] This enables the specific labeling and subsequent detection of newly synthesized proteins, providing a dynamic snapshot of the cellular proteome in response to various stimuli or therapeutic interventions.
Applications
-
Monitoring Nascent Protein Synthesis: Metabolic labeling with AHA followed by CuAAC with this compound allows for the sensitive visualization and quantification of newly synthesized proteins. This is particularly useful for studying cellular responses to growth factors, stress, or drug candidates.[3]
-
Detection of Post-Translationally Modified Proteins: Specific enzymatic or chemical methods can be employed to introduce azide tags onto proteins with particular modifications, enabling their selective detection with this compound.
-
Validation of Protein Expression: This method offers a sensitive alternative to Western blotting for confirming the expression of recombinant proteins containing azide-bearing non-canonical amino acids.
-
Multiplexed Protein Analysis: The distinct spectral properties of 5-FAM allow for its potential use in combination with other fluorescent probes for the simultaneous detection of multiple protein species within the same gel.
Data Presentation
The following table summarizes the estimated performance of in-gel fluorescence detection using this compound in comparison to other common protein staining methods.
| Detection Method | Limit of Detection (LOD) | Linear Dynamic Range (LDR) | Mechanism | MS Compatibility |
| This compound (Click Chemistry) | ~0.1 fmol (estimated)[4] | >3 orders of magnitude (estimated) | Covalent labeling of azide-modified proteins | Yes |
| SYPRO Ruby | ~0.5 ng[5] | ~3 orders of magnitude[5] | Non-covalent, interacts with basic amino acids and polypeptide backbone[5] | Yes |
| Silver Staining | ~1 ng[6] | ~1-2 orders of magnitude[6] | Binds to sulfhydryl and carboxyl groups | Yes (with modifications) |
| Coomassie Brilliant Blue R-250 | ~30-100 ng | ~1 order of magnitude | Non-covalent, binds to basic and aromatic amino acids | Yes |
Note: The Limit of Detection and Linear Dynamic Range for this compound are estimations based on the reported sensitivity of similar click chemistry-based in-gel fluorescence assays. Actual performance may vary depending on the efficiency of metabolic labeling and the click reaction.
Experimental Protocols
Part 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)
This protocol describes the metabolic labeling of cultured mammalian cells with AHA to incorporate azide groups into newly synthesized proteins.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium (e.g., DMEM without L-methionine)
-
L-Azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in complete medium.
-
Methionine Depletion: Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine reserves.
-
AHA Labeling: Add AHA to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration may need to be determined empirically for each cell line and experimental condition.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours) under normal cell culture conditions (37°C, 5% CO₂).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Part 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction
This protocol details the click chemistry reaction to label the azide-modified proteins in the cell lysate with this compound.
Materials:
-
AHA-labeled protein lysate (from Part 1)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) Sulfate (CuSO₄)
-
Cold acetone
Stock Solutions:
-
This compound: 10 mM in DMSO
-
TCEP: 50 mM in water (prepare fresh)
-
TBTA/THPTA: 2 mM in DMSO/t-BuOH (1:4 v/v)
-
CuSO₄: 50 mM in water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50-100 µg of AHA-labeled protein lysate
-
Adjust the volume with lysis buffer or PBS to a final volume of 50 µL.
-
-
Click Reaction Cocktail: Prepare the click reaction cocktail by sequentially adding the following reagents. Vortex gently after each addition.
-
This compound: 2.5 µL (final concentration: 500 µM)
-
TBTA/THPTA: 25 µL (final concentration: 1 mM)
-
TCEP: 10 µL (final concentration: 5 mM)
-
CuSO₄: 10 µL (final concentration: 5 mM)
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Protein Precipitation (Optional but Recommended):
-
Add 4 volumes of cold acetone to the reaction mixture.
-
Incubate at -20°C for 30 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant, which contains unreacted this compound.
-
Wash the pellet with 200 µL of cold methanol and centrifuge again.
-
Air-dry the pellet for 5-10 minutes.
-
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet in an appropriate volume of 1x Laemmli sample buffer. Heat the sample at 95°C for 5-10 minutes.
Part 3: In-Gel Fluorescence Detection
Materials:
-
Polyacrylamide gel
-
SDS-PAGE running buffer
-
Fluorescence gel imager with appropriate filters for 5-FAM (Excitation: ~490 nm, Emission: ~513 nm)[7][8][9][10]
-
Total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby, optional)
Procedure:
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel in deionized water for 5-10 minutes.
-
Place the gel on the imaging surface of a fluorescence gel imager.
-
Scan the gel using the appropriate excitation and emission filters for 5-FAM.
-
-
Total Protein Staining (Optional): After fluorescence imaging, the same gel can be stained with a total protein stain to visualize the entire protein profile and serve as a loading control.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound In-Gel Protein Detection.
Signaling Pathway Example: Monitoring mTORC1-Mediated Protein Synthesis
The mTORC1 signaling pathway is a central regulator of cell growth and proliferation, in part by controlling protein synthesis.[4][11] Using AHA and this compound, researchers can monitor the effects of stimuli or inhibitors on mTORC1-driven protein synthesis.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 8. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Proteomic Labeling of Cell Lysates with 5-FAM-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein dynamics, interactions, and post-translational modifications within complex biological systems is fundamental to advancing cellular biology and drug discovery. Chemical proteomics, particularly through the use of bioorthogonal chemistry, has emerged as a powerful tool for the functional annotation of proteins in their native environment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the specific and efficient covalent labeling of proteins that have been tagged with an alkyne or azide moiety.
This application note provides a detailed protocol for the labeling of proteins in cell lysates using 5-FAM-Alkyne, a fluorescein-based fluorescent probe. This method is broadly applicable to activity-based protein profiling (ABPP), where an alkyne-modified inhibitor or substrate analog is used to covalently label a specific class of enzymes (e.g., kinases, proteases). Subsequent reaction with an azide-functionalized reporter tag enables visualization and identification of the labeled proteins. Here, we detail the labeling of azide-modified proteins with this compound for visualization by in-gel fluorescence and subsequent identification by mass spectrometry-based proteomics. The principles described herein are also applicable to the inverse labeling strategy (alkyne-modified proteins and an azide-functionalized reporter).
Principle of the Method
The workflow involves a two-step process. First, target proteins within a cell lysate are labeled with a probe containing a bioorthogonal azide group. This is often achieved by treating cells or lysates with a chemical probe that covalently modifies a specific set of proteins. Following this, the azide-modified proteins in the lysate are covalently conjugated to this compound via a CuAAC reaction. The resulting fluorescently tagged proteins can be visualized by in-gel fluorescence scanning, providing a direct readout of the labeled protein profile. For protein identification, the labeled lysate can be further processed for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Illustrative Quantitative Data
The following tables provide representative data that can be obtained using the described protocols. These values are illustrative and will vary depending on the specific experimental conditions, cell type, and protein targets.
Table 1: Labeling Efficiency of this compound
| Protein Target | Labeling Condition | Labeling Efficiency (%) | Signal-to-Noise Ratio |
| Kinase X | 10 µM Probe, 1 hr | 85 ± 5 | 15.2 ± 2.1 |
| Kinase Y | 10 µM Probe, 1 hr | 78 ± 7 | 12.5 ± 1.8 |
| Protease Z | 5 µM Probe, 30 min | 92 ± 4 | 18.9 ± 2.5 |
| Negative Control | No Probe | < 1 | 1.1 ± 0.3 |
Table 2: Protein Identification via Mass Spectrometry
| Sample | Total Proteins Identified | Probe-Specific Proteins Identified |
| Vehicle Control | 2541 | 5 |
| Probe-Treated | 2589 | 188 |
Experimental Protocols
Cell Lysis and Protein Quantification
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Microcentrifuge
Protocol:
-
Harvest cultured cells by scraping or trypsinization.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Adjust the protein concentration to 1-5 mg/mL with Lysis Buffer.
Labeling of Azide-Modified Proteins with this compound via Click Chemistry
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
-
1.5 mL microcentrifuge tubes
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the azide-modified protein lysate (50-250 µg of protein).
-
Prepare the "Click-Mix" by sequentially adding the following reagents. Note: It is crucial to add the reagents in the specified order to ensure proper reduction of Cu(II) to Cu(I).
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
This compound (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
-
Add the Click-Mix to the protein lysate.
-
Vortex gently to mix.
-
Incubate the reaction for 1 hour at room temperature in the dark.
Sample Preparation for In-Gel Fluorescence Analysis
Materials:
-
4X SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner with appropriate filters for FAM (Excitation: ~490 nm, Emission: ~513 nm)[1][2]
Protocol:
-
After the click chemistry reaction, add 4X SDS-PAGE loading buffer to the sample.
-
Heat the sample at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis as per standard procedures.
-
After electrophoresis, carefully remove the gel from the cassette.
-
(Optional) The gel can be washed with deionized water for 5-10 minutes to reduce background.
-
Scan the gel using a fluorescence imager equipped with filters appropriate for 5-FAM detection.
-
(Optional) After fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the total protein loading.
Sample Preparation for Mass Spectrometry
Materials:
-
Ice-cold acetone
-
Ice-cold methanol
-
Urea (8 M in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
Protocol:
-
Following the click chemistry reaction, precipitate the proteins by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold methanol and centrifuge again.
-
Air-dry the protein pellet.
-
Resuspend the pellet in 8 M urea buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.
-
Digest the proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptides using C18 spin columns according to the manufacturer's protocol.
-
Dry the desalted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound labeling of cell lysates.
Click Chemistry Reaction
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Example Signaling Pathway: EGFR/ERK Pathway
Caption: Simplified EGFR/ERK signaling pathway, a common target for ABPP.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescent Signal | Inefficient click reaction. | - Use freshly prepared TCEP solution. - Ensure the correct order of reagent addition for the Click-Mix. - Optimize the concentration of this compound (try a range of 50-200 µM). |
| Low abundance of the target protein. | - Increase the amount of protein lysate used in the reaction. - Consider an enrichment step for the target protein prior to labeling. | |
| Inefficient labeling with the azide probe. | - Optimize the concentration and incubation time for the azide probe labeling step. | |
| High Background Fluorescence | Excess unreacted this compound. | - Perform a protein precipitation step (e.g., with acetone) after the click reaction to remove excess dye. - Include additional wash steps for the gel before scanning. |
| Non-specific binding of the probe. | - Decrease the concentration of the this compound. - Add a detergent like 0.1% SDS to the wash buffers. | |
| Contaminants in the lysate. | - Ensure proper clarification of the cell lysate by centrifugation. | |
| Smeared Bands on the Gel | Protein degradation. | - Keep samples on ice and use protease inhibitors throughout the protocol. - Minimize the incubation time for the click reaction. |
| Protein aggregation. | - Ensure complete solubilization of the protein pellet after precipitation. - Avoid overheating the samples before loading on the gel. | |
| Low Protein Identification in MS | Inefficient protein digestion. | - Ensure the urea concentration is below 2 M before adding trypsin. - Optimize the trypsin-to-protein ratio and digestion time. |
| Sample loss during preparation. | - Use low-protein-binding tubes and pipette tips. - Be careful not to dislodge the protein pellet during washing steps. | |
| Insufficient peptide desalting. | - Ensure the C18 column is properly conditioned and washed. - Do not overload the desalting column. |
References
5-FAM-Alkyne: Application Notes and Protocols for Fluorescent Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyfluorescein-Alkyne (5-FAM-Alkyne) is a versatile fluorescent probe that serves as a critical building block in the development of highly sensitive and specific fluorescent biosensors. Its utility stems from the combination of the excellent photophysical properties of the fluorescein fluorophore and the bioorthogonal reactivity of the terminal alkyne group. This alkyne moiety allows for its facile and specific conjugation to azide-modified biomolecules via the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions. These reactions are highly efficient, selective, and biocompatible, making them ideal for labeling complex biological systems.
This document provides detailed application notes and protocols for the utilization of this compound in the design and implementation of fluorescent biosensors for a range of applications, including the detection of enzymatic activity and the analysis of post-translational modifications.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the properties of this compound is essential for designing and optimizing biosensor performance. The key characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅NO₆ | [1] |
| Molecular Weight | 413.38 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Aqueous buffer (pH > 8), DMSO, DMF | [1] |
| Excitation Maximum (λ_abs_) | 490 nm | [1] |
| Emission Maximum (λ_em_) | 513 nm | [1] |
| Molar Extinction Coefficient (ε) | 80,000 L·mol⁻¹·cm⁻¹ | [1] |
| Purity | ≥ 90% (HPLC) | [1] |
| Storage Conditions | -20°C in the dark | [1] |
Application 1: Development of a FRET-Based Biosensor for Protease Activity
Principle:
This protocol describes the design of a Förster Resonance Energy Transfer (FRET)-based biosensor to quantify the activity of a specific protease. The biosensor consists of a peptide substrate containing the protease recognition sequence, flanked by 5-FAM (the FRET donor) and a suitable quencher molecule (the FRET acceptor). This compound is conjugated to an azide-modified amino acid within the peptide sequence via CuAAC. In the intact peptide, the close proximity of the 5-FAM and the quencher results in efficient FRET, leading to quenching of the fluorescein fluorescence. Upon cleavage of the peptide by the target protease, the 5-FAM fluorophore and the quencher are separated, disrupting FRET and leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence signal is directly proportional to the protease activity.
Visualizing the Workflow:
Caption: Workflow for the synthesis and application of a this compound based FRET biosensor for protease activity.
Experimental Protocol:
1. Synthesis of the Azide-Modified Peptide Substrate:
-
Synthesize a peptide containing the specific recognition sequence for the target protease using standard solid-phase peptide synthesis (SPPS).
-
Incorporate an azide-functionalized amino acid (e.g., L-azidohomoalanine) at a position that allows for efficient FRET with the quencher.
-
Attach a suitable quencher molecule to either the N- or C-terminus of the peptide.
2. CuAAC "Click" Reaction for 5-FAM Conjugation: a. Reagent Preparation:
- Azide-Peptide Stock Solution: Dissolve the azide-modified peptide in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
- This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
- Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM solution in deionized water.
- Sodium Ascorbate Stock Solution: Freshly prepare a 1 M solution in deionized water.
- Tris(benzyltriazolylmethyl)amine (TBTA) Stock Solution: Prepare a 10 mM solution in DMSO. TBTA is a ligand that stabilizes the Cu(I) oxidation state.
b. Reaction Setup (Example for a 100 µL reaction):
- In a microcentrifuge tube, combine:
- 10 µL of 10 mM Azide-Peptide
- 12 µL of 10 mM this compound (1.2 equivalents)
- 60 µL of PBS (pH 7.4)
- 2 µL of 100 mM CuSO₄
- 10 µL of 1 M Sodium Ascorbate
- 6 µL of 10 mM TBTA
- Vortex the mixture gently and incubate at room temperature for 1-2 hours in the dark.
c. Purification:
- Purify the 5-FAM-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted reagents and byproducts.
- Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
3. Protease Activity Assay: a. Prepare a reaction buffer suitable for the target protease (e.g., Tris-HCl or HEPES buffer with appropriate pH and any required cofactors). b. In a 96-well black microplate, add the following to each well:
- Reaction Buffer
- A known concentration of the purified 5-FAM-FRET-peptide substrate (typically in the nanomolar to low micromolar range). c. Initiate the reaction by adding the sample containing the protease of interest (e.g., cell lysate, purified enzyme). d. Immediately measure the fluorescence intensity over time using a microplate reader with excitation at ~490 nm and emission at ~520 nm. e. The rate of increase in fluorescence is proportional to the protease activity.
Quantitative Data Summary:
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 1 - 10 ng/mL of protease |
| Dynamic Range | 10 - 500 ng/mL of protease |
| Assay Time | 30 - 60 minutes |
| Signal-to-Background Ratio | 5 - 20 fold increase in fluorescence |
Application 2: Fluorescent Labeling and Detection of Glycans in Live Cells
Principle:
This application utilizes metabolic labeling to introduce an azide-modified sugar into the glycans of living cells. The cells are then treated with this compound, which reacts with the azide-modified glycans via a bioorthogonal click chemistry reaction. This allows for the fluorescent labeling and subsequent visualization of glycoconjugates on the cell surface or within the cell. This method can be used to study glycan expression, trafficking, and changes in glycosylation patterns in response to various stimuli.
Visualizing the Experimental Workflow:
Caption: Experimental workflow for the metabolic labeling and fluorescent detection of cellular glycans using this compound.
Experimental Protocol:
1. Metabolic Labeling of Cells: a. Culture cells of interest to the desired confluency in a suitable culture vessel (e.g., 6-well plate, chamber slide). b. Prepare a stock solution of the azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, for sialic acid labeling) in sterile DMSO. c. Add the azide-sugar to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azide sugar into cellular glycans.
2. Click Chemistry Labeling with this compound (for live cells): This protocol uses a copper-free click reaction (SPAAC) with a strained alkyne for live-cell compatibility. If using CuAAC on fixed cells, a protocol similar to Application 1 can be adapted.
a. Reagent Preparation:
- 5-FAM-DBCO (or other strained alkyne) Stock Solution: Prepare a 1-5 mM stock solution in DMSO. b. Labeling Procedure:
- Wash the metabolically labeled cells twice with warm PBS or serum-free medium.
- Prepare a labeling solution by diluting the 5-FAM-DBCO stock solution in serum-free medium to a final concentration of 10-50 µM.
- Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
- Wash the cells three times with warm PBS to remove unreacted 5-FAM-DBCO.
3. Analysis of Labeled Cells: a. Fluorescence Microscopy:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature (optional, for better imaging).
- Mount the coverslips on microscope slides with an antifade mounting medium.
- Visualize the fluorescently labeled glycans using a fluorescence microscope with a filter set appropriate for fluorescein (e.g., excitation ~488 nm, emission ~520 nm). b. Flow Cytometry:
- Detach the labeled cells using a non-enzymatic cell dissociation solution.
- Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
- Analyze the fluorescence intensity of the cell population using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter.
Quantitative Data Summary:
| Parameter | Typical Outcome |
| Labeling Efficiency | Dependent on cell type and metabolic activity |
| Fluorescence Intensity | 2-10 fold increase over background |
| Analysis Time | 1-2 hours post-labeling |
| Cell Viability | >95% with copper-free click chemistry |
Concluding Remarks
This compound is a powerful and versatile tool for the development of fluorescent biosensors. Its bright fluorescence and bioorthogonal reactivity enable the design of sensitive and specific assays for a wide range of biological targets. The protocols provided here serve as a starting point for researchers to develop their own innovative biosensor applications. Careful optimization of labeling conditions and assay parameters will be crucial for achieving the best performance in specific experimental systems.
References
Application Notes and Protocols for Bioconjugation of Peptides with 5-FAM-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of peptides with fluorescent probes is a cornerstone of modern biological research and drug development. Fluorescently labeled peptides are indispensable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, fluorescence resonance energy transfer (FRET) assays, and in vivo imaging. This document provides detailed application notes and protocols for the bioconjugation of peptides with 5-FAM-Alkyne (5-Carboxyfluorescein-Alkyne) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a prominent example of "click chemistry."
5-FAM is a widely used green-emitting fluorophore with an excitation maximum near the 488 nm argon laser line, making it compatible with most standard fluorescence detection instrumentation. The alkyne moiety on 5-FAM allows for its highly specific and efficient covalent attachment to azide-modified peptides through the formation of a stable triazole linkage. The CuAAC reaction is renowned for its high yield, specificity, and biocompatibility, proceeding under mild aqueous conditions with minimal side reactions.[1]
These protocols are designed to guide researchers through the entire workflow, from the preparation of reagents to the final characterization of the fluorescently labeled peptide.
Key Applications
-
Cellular Imaging: Visualization of peptide localization and trafficking within live or fixed cells.
-
Receptor Binding Assays: Quantifying the interaction of peptides with their cellular receptors.
-
Enzyme Activity Assays: Designing FRET-based probes to monitor protease or kinase activity.[2]
-
Pharmacokinetic Studies: Tracking the distribution and clearance of peptide-based therapeutics in vivo.
-
High-Throughput Screening: Developing fluorescent assays for drug discovery.
Properties of this compound
A thorough understanding of the properties of this compound is crucial for successful conjugation and subsequent applications.
| Property | Value | Reference(s) |
| Molecular Weight | 413.4 g/mol | [3] |
| Excitation Maximum (λex) | 490 nm | [3][4] |
| Emission Maximum (λem) | 513 nm | [3][4] |
| Molar Extinction Coefficient | 80,000 M⁻¹cm⁻¹ at 490 nm | [3][4] |
| Fluorescence Quantum Yield | 0.93 | [3][5] |
| Purity | ≥ 90-97% (as determined by HPLC) | [4] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers (pH > 8) | [4] |
| Storage Conditions | Store at -20°C, protected from light. | [4][6] |
Experimental Workflow
The overall process for the bioconjugation of a peptide with this compound involves several key stages, from the initial preparation of the azide-modified peptide to the final analysis of the purified conjugate.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol details the steps for the click chemistry reaction to conjugate an azide-modified peptide with this compound. It is crucial to work under conditions that prevent the oxidation of the Cu(I) catalyst.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen or Argon gas (optional, but recommended)
Procedure:
-
Peptide and Dye Preparation:
-
Dissolve the azide-modified peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Catalyst and Ligand Preparation:
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water. It is important to prepare this solution fresh as it is prone to oxidation.
-
Prepare a 10 mM stock solution of TBTA or THPTA in DMSO or a water/t-butanol mixture.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified peptide solution.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the peptide solution.
-
Add the copper ligand (TBTA or THPTA) to a final concentration of 1 mM. The ligand helps to stabilize the Cu(I) ion and improve reaction efficiency.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
If possible, degas the reaction mixture and purge with nitrogen or argon to minimize oxidation of the Cu(I) catalyst.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by HPLC-MS.
-
Protocol 2: Purification of the 5-FAM Labeled Peptide
Purification is a critical step to remove unreacted this compound, the copper catalyst, and other reaction components. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Acidify the reaction mixture with a small amount of TFA to ensure peptide protonation.
-
Centrifuge the sample to pellet any precipitate and filter the supernatant before injection.
-
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and 490 nm for the 5-FAM fluorophore.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the peak that absorbs at both wavelengths.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the labeled peptide.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the purified 5-FAM-labeled peptide as a powder.
-
Protocol 3: Characterization of the 5-FAM Labeled Peptide
A. Mass Spectrometry:
-
Purpose: To confirm the successful conjugation and determine the molecular weight of the labeled peptide.
-
Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Expected Result: The observed mass should correspond to the sum of the molecular weight of the starting peptide and the molecular weight of this compound, minus the mass of any leaving groups.
B. Fluorescence Spectroscopy:
-
Purpose: To verify the functionality of the attached fluorophore.
-
Method:
-
Dissolve the purified, labeled peptide in a suitable buffer (e.g., PBS).
-
Measure the fluorescence emission spectrum using an excitation wavelength of ~490 nm.
-
-
Expected Result: A characteristic emission spectrum for fluorescein with a maximum at ~513 nm.
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors, including the choice of copper source, ligand, and reaction time. The following tables provide a summary of expected outcomes based on literature and typical experimental results.
Table 1: Influence of Reaction Components on Conjugation Efficiency
| Copper Source | Ligand | Reducing Agent | Typical Yield | Reference(s) |
| CuSO₄ | TBTA | Sodium Ascorbate | >95% | [7] |
| CuI | None | None | Variable | [8] |
| CuSO₄ | THPTA | Sodium Ascorbate | High | [9] |
| Copper Wire | None | None | Moderate | [7] |
Table 2: Comparison of Purification Methods
| Purification Method | Purity Achieved | Yield | Throughput | Notes | Reference(s) |
| Reverse-Phase HPLC (RP-HPLC) | >98% | Good | Low | High resolution, ideal for achieving high purity. | [10][11] |
| Size-Exclusion Chromatography | Moderate | High | High | Faster but less resolving than RP-HPLC. Good for initial cleanup. | [12] |
| Peptide Easy Clean (PEC) | High | Very Good | Moderate | An orthogonal purification method that can be highly effective. | [10] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive catalyst (Cu(I) oxidized to Cu(II))- Low concentration of reactants- Steric hindrance | - Use freshly prepared sodium ascorbate.- Perform the reaction under an inert atmosphere.- Increase the concentration of reactants.- Increase reaction time or temperature. |
| Multiple Peaks in HPLC | - Incomplete reaction- Peptide degradation- Side reactions | - Optimize reaction conditions (time, temperature, reagent concentrations).- Use a ligand to minimize side reactions.- Ensure the pH of the reaction is appropriate. |
| Low Recovery After Purification | - Peptide precipitation- Adsorption to column or vials | - Adjust the pH or solvent composition.- Use low-adsorption labware.- Optimize the HPLC gradient. |
| No Fluorescence Signal | - Incorrect excitation/emission wavelengths- Quenching of the fluorophore- Degradation of the fluorophore | - Verify instrument settings.- Ensure the buffer is compatible with the fluorophore.- Protect the reaction and product from light. |
Conclusion
The bioconjugation of peptides with this compound via CuAAC is a robust and versatile method for producing fluorescently labeled peptides for a multitude of research and development applications. By following the detailed protocols and considering the factors outlined in these application notes, researchers can achieve high yields of purified, functionally active fluorescent peptides. Careful purification and characterization are paramount to ensure the quality and reliability of the final product for downstream experiments.
References
- 1. interchim.fr [interchim.fr]
- 2. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 3. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 4. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
Metabolic Labeling of Glycans with 5-FAM-Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful and versatile technique for the study of glycans, the complex carbohydrate structures that play critical roles in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. This method allows for the introduction of bioorthogonal chemical reporters into the glycan structures of living cells, enabling their visualization, identification, and functional characterization.
This application note provides a detailed protocol for the metabolic labeling of cellular glycans using an azide-modified monosaccharide precursor, followed by fluorescent detection with 5-FAM-Alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The fluorescein (FAM) fluorophore offers a bright green fluorescence, making it a widely used tool for biological imaging.
Principle of the Method
The metabolic labeling of glycans with this compound is a two-step process. First, cells are cultured in the presence of a peracetylated, azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this unnatural sugar analog and incorporates it into newly synthesized glycans as an azido-sialic acid. These azide-functionalized glycans are then displayed on the cell surface and incorporated into glycoproteins.
In the second step, the azide-modified glycans are covalently labeled with this compound through a highly specific and efficient click chemistry reaction. This reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage, attaching the fluorescent FAM dye to the target glycans. The labeled glycans can then be visualized and quantified using various techniques, including fluorescence microscopy and flow cytometry.
Application Areas
-
Visualization of Glycan Trafficking and Localization: Track the dynamic processes of glycan synthesis, transport, and localization within cells and on the cell surface.
-
Glycoprotein Identification: In conjunction with mass spectrometry-based proteomics, this method can be used to identify and characterize glycoproteins.
-
High-Throughput Analysis: Flow cytometry analysis of 5-FAM-labeled cells allows for the high-throughput screening of factors that modulate glycosylation.
-
Disease Biomarker Discovery: Aberrant glycosylation is a hallmark of many diseases, including cancer. This technique can be used to identify changes in glycan expression associated with disease states.
-
Drug Development: Evaluate the effects of drug candidates on cellular glycosylation pathways.
Data Presentation
The efficiency of fluorescent labeling of glycans can be influenced by the choice of fluorescent dye. While specific data for this compound is not extensively published in a comparative format, the following tables provide representative data based on studies comparing various fluorescent labels for N-glycans. This data illustrates the expected performance and highlights key parameters for consideration.
Table 1: Relative Fluorescence Intensity of Common Fluorescent Labels for N-Glycans
| Fluorescent Label | Relative Fluorescence Intensity (%) |
| Fluorescein-based (e.g., 5-FAM) | ~75-85 |
| Procainamide | 100 |
| 2-Aminobenzamide (2-AB) | ~40-50 |
| 2-Aminobenzoic Acid (2-AA) | ~30-40 |
Note: Data is representative and compiled from comparative studies of different fluorescent labels. Actual intensity can vary depending on experimental conditions and instrumentation.
Table 2: Signal-to-Noise Ratio for Different Classes of Fluorescent Glycan Labels
| Label Class | Typical Signal-to-Noise Ratio | Notes |
| Fluorescein Derivatives | High | Bright, but can be susceptible to photobleaching. |
| Rhodamine Derivatives | Very High | Generally more photostable than fluoresceins. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Excellent | Often used for multiplexing and in vivo imaging. |
| Traditional Labels (e.g., 2-AB, 2-AA) | Moderate to Low | Well-established but less sensitive for imaging applications. |
Note: Signal-to-noise ratio is a critical parameter for imaging applications and is dependent on the brightness of the fluorophore, background fluorescence, and the efficiency of the labeling reaction.
Experimental Protocols
Part 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of azide groups into the sialic acid residues of cell surface glycans.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Plate cells at a desired density in the appropriate cell culture vessel and allow them to adhere and grow overnight.
-
Prepare Ac4ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling:
-
Dilute the Ac4ManNAz stock solution in fresh, pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
Remove the old medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
As a negative control, culture a separate set of cells in medium containing an equivalent volume of DMSO without Ac4ManNAz.
-
-
Incubation: Culture the cells for 1-3 days to allow for the metabolic incorporation of the azide-modified sugar into the cellular glycans. The optimal incubation time may vary depending on the cell type and should be determined empirically.
Part 2: Click Chemistry Labeling of Azide-Modified Glycans with this compound
This protocol details the copper-catalyzed click reaction to label the azide-modified glycans with this compound for visualization.
Materials:
-
Metabolically labeled cells (from Part 1)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
PBS
-
Bovine Serum Albumin (BSA)
Click Reaction Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Store protected from light at -20°C.
-
Copper(II) Sulfate Stock Solution (50 mM): Dissolve CuSO4 in sterile water.
-
THPTA Stock Solution (50 mM): Dissolve THPTA in sterile water.
-
Sodium Ascorbate Stock Solution (100 mM): Prepare fresh by dissolving sodium ascorbate in sterile water immediately before use.
Protocol for Labeling Adherent Cells:
-
Wash Cells: Gently wash the metabolically labeled cells twice with ice-cold PBS containing 1% BSA.
-
Prepare Click Reaction Cocktail (prepare immediately before use):
-
In a microcentrifuge tube, combine the following reagents in order:
-
PBS
-
This compound (final concentration: 10-50 µM)
-
Copper(II) Sulfate (final concentration: 100 µM)
-
THPTA (final concentration: 500 µM)
-
-
Vortex briefly to mix.
-
Add Sodium Ascorbate (final concentration: 1 mM).
-
Vortex again to mix.
-
-
Labeling Reaction:
-
Aspirate the wash buffer from the cells and add the click reaction cocktail. Ensure the cells are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Wash and Fix:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
The cells can now be fixed with 4% paraformaldehyde for fluorescence microscopy or harvested for flow cytometry analysis.
-
Protocol for Labeling Suspension Cells:
-
Harvest and Wash Cells: Harvest the metabolically labeled cells by centrifugation and wash twice with ice-cold PBS containing 1% BSA.
-
Resuspend Cells: Resuspend the cell pellet in the click reaction cocktail (prepared as described above) at a density of 1-5 x 10^6 cells/mL.
-
Labeling Reaction: Incubate for 30-60 minutes at room temperature with gentle rocking, protected from light.
-
Wash: Wash the cells three times by centrifugation and resuspension in PBS.
-
Analysis: The labeled cells are now ready for analysis by flow cytometry or for cytospinning onto slides for microscopy.
Visualization of Signaling Pathways and Workflows
Caption: Workflow for metabolic labeling and detection of glycans.
Caption: Ac4ManNAz metabolism and incorporation into glycoproteins.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling. | Optimize Ac4ManNAz concentration (25-100 µM) and incubation time (1-4 days). Ensure cell viability is not compromised. |
| Inefficient click reaction. | Prepare sodium ascorbate solution fresh. Optimize the concentration of this compound (10-100 µM). Ensure the copper catalyst and ligand are added correctly. | |
| Photobleaching of FAM dye. | Minimize exposure of samples to light during and after the click reaction. Use an anti-fade mounting medium for microscopy. | |
| High background fluorescence | Non-specific binding of this compound. | Increase the number of washing steps after the click reaction. Include a blocking step with BSA in the wash buffer. |
| Autofluorescence of cells. | Use a negative control (cells not treated with Ac4ManNAz) to determine the level of background fluorescence. Use appropriate filter sets to minimize bleed-through. | |
| Cell toxicity | High concentration of Ac4ManNAz or click chemistry reagents. | Perform a dose-response curve to determine the optimal, non-toxic concentration of Ac4ManNAz. Reduce the incubation time or concentration of the click reaction components. |
Conclusion
Metabolic labeling of glycans with azide-modified sugars and subsequent detection with this compound via click chemistry is a robust and sensitive method for studying glycobiology. The protocols provided here offer a starting point for researchers to visualize and analyze glycans in a variety of biological contexts. Optimization of labeling conditions for specific cell types and experimental goals will ensure high-quality, reproducible results. This powerful technique will continue to be a valuable tool for advancing our understanding of the critical roles of glycans in health and disease.
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with 5-FAM-Alkyne.
Welcome to the technical support center for 5-FAM-Alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound labeling experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Fluorescence Signal
Q1: I am observing a very weak or no fluorescent signal after performing the click reaction with this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no fluorescence signal is a common issue that can arise from several factors throughout the experimental workflow. Here's a breakdown of potential causes and solutions:
-
Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but its efficiency is highly dependent on the reaction conditions.
-
Copper (I) Catalyst: The active catalyst is Cu(I). Since Cu(I) is easily oxidized to the inactive Cu(II) state, it is crucial to have a reducing agent, like sodium ascorbate, in the reaction mixture. Always use a freshly prepared solution of sodium ascorbate. The copper source should be a high-quality reagent.
-
Copper Concentration: The concentration of the copper catalyst is critical. While essential for the reaction, high concentrations of copper can be toxic to cells and can also lead to non-specific interactions. A titration of copper concentration is recommended to find the optimal balance between labeling efficiency and cell health.
-
Ligands: The use of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), is highly recommended. Ligands protect the Cu(I) from oxidation and degradation, increasing the reaction efficiency and reducing cell toxicity. A ligand-to-copper ratio of 5:1 is often recommended.
-
Interfering Substances: Components in your buffer or cell lysate can interfere with the click reaction. Avoid buffers containing Tris, as the amine groups can chelate copper. Thiols, such as DTT or free cysteine residues, can also interfere with the reaction. If possible, remove these substances before the reaction or consider using a thiol-blocking agent.
-
-
Poor Cell Permeability of this compound: 5-FAM is a charged molecule, which can limit its ability to passively cross live cell membranes. For intracellular targets in live cells, you may need to employ strategies to enhance its uptake. For fixed and permeabilized cells, ensure the permeabilization step is adequate.
-
Fluorescence Quenching: Fluorescein (FAM) fluorescence can be quenched by various factors.
-
Dye Aggregation: High concentrations of the this compound probe can lead to self-quenching. It's important to use the optimal concentration of the probe.
-
Environmental Effects: The fluorescence of FAM is pH-sensitive and tends to decrease in acidic environments. Ensure your imaging buffer has a pH of 7.0-7.5.
-
Proximity to Quenchers: The local environment of the labeled biomolecule can also cause quenching.
-
-
Reagent Storage and Handling: Improper storage of this compound can lead to degradation of the fluorophore. It should be stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Imaging Settings: Incorrect microscope settings can lead to the perception of a weak signal. Optimize the excitation and emission filters, exposure time, and gain to ensure you are capturing the signal effectively.
Issue 2: High Background Fluorescence
Q2: My images show high, non-specific background fluorescence, making it difficult to distinguish the specific signal. What can I do to reduce the background?
A2: High background can obscure your specific signal and can originate from several sources. Here are some common causes and troubleshooting strategies:
-
Non-specific Binding of the Probe: The this compound probe may bind non-specifically to cellular components.
-
Optimize Probe Concentration: Using an excessive concentration of the fluorescent probe is a common cause of high
-
Common pitfalls in 5-FAM-Alkyne protein labeling and solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during 5-FAM-Alkyne protein labeling experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your this compound protein labeling workflow.
| Problem | Potential Cause | Solution |
| Low or No Fluorescent Signal | Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) may not have proceeded to completion. | - Optimize Copper Catalyst: Ensure the copper is in the active Cu(I) oxidation state. Prepare fresh sodium ascorbate solution to reduce Cu(II) to Cu(I) immediately before use.[1][2][3] - Use a Copper Ligand: Employ a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the Cu(I) catalyst and increase reaction efficiency.[3][4] - Degas Solutions: Remove dissolved oxygen from your reaction buffer, as it can oxidize the Cu(I) catalyst.[3] |
| Degradation of this compound: The fluorescent dye may have degraded due to improper storage or prolonged exposure to light. | - Proper Storage: Store this compound at -20°C in the dark.[5][6] - Minimize Light Exposure: Protect the reaction mixture from light during incubation.[7] | |
| Insufficient Reagent Concentration: The concentration of this compound or the azide-modified protein may be too low. | - Increase Reagent Excess: Use a molar excess of this compound relative to the azide-modified protein. A 3x to 10x excess is a good starting point.[3] | |
| High Background or Non-Specific Labeling | Precipitation of this compound: The dye may not be fully soluble in the reaction buffer, leading to non-specific aggregates. | - Use Co-solvents: Dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[6][8] - Use Water-Soluble Dyes: If solubility issues persist, consider using a water-soluble alkyne-modified dye.[3] |
| Non-specific Binding of Copper: Copper ions can bind non-specifically to proteins, leading to aggregation or background signal. | - Use a Chelating Ligand: THPTA not only enhances the reaction but also prevents non-specific copper binding.[3][4] | |
| Reaction with Cysteine Residues: Under certain conditions, alkynes can react with the thiol groups of cysteine residues.[9] | - Control Reaction Conditions: Adhere to optimized protocols to minimize side reactions. The presence of a catalyst generally favors the specific azide-alkyne cycloaddition.[9] | |
| Protein Aggregation or Precipitation | Copper-Mediated Protein Damage: Reactive oxygen species (ROS) generated by the copper catalyst can damage proteins, leading to aggregation.[1][2] | - Include a Copper Ligand: THPTA helps to minimize the production of ROS.[3] - Add Aminoguanidine: This scavenger can prevent damage from byproducts of the ascorbate reduction.[3] |
| Solvent-Induced Precipitation: Adding a large volume of organic solvent (from the this compound stock) can cause protein precipitation. | - Use Concentrated Stock Solutions: Prepare a high-concentration stock of this compound in DMSO or DMF to minimize the volume added to the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of this compound to my azide-modified protein?
A1: The optimal ratio can vary depending on the protein and the number of azide groups. A good starting point is a 3x to 10x molar excess of this compound to the protein.[3] It is recommended to perform a titration experiment to determine the ideal ratio for your specific application.
Q2: My this compound won't dissolve in my aqueous buffer. What should I do?
A2: this compound has limited solubility in aqueous solutions. It is best to first dissolve it in an organic solvent such as DMSO or DMF to create a concentrated stock solution.[6][8] This stock can then be added to your reaction mixture. Ensure the final concentration of the organic solvent in your reaction is low enough to not affect your protein's stability.
Q3: How can I be sure that the copper catalyst is active?
A3: The active catalyst is Cu(I), which is generated in situ from a Cu(II) salt (like CuSO₄) by a reducing agent, typically sodium ascorbate.[1][2] It is crucial to use a freshly prepared solution of sodium ascorbate for each experiment, as it can readily oxidize in air.[3] The use of a stabilizing ligand like THPTA will also help maintain the copper in its active state.[3][4]
Q4: Can I perform the labeling reaction in a complex mixture like cell lysate?
A4: Yes, one of the advantages of click chemistry is its bio-orthogonality, allowing it to be performed in complex biological mixtures.[10] However, non-specific labeling can still occur.[9][11] It is important to include proper controls, such as a reaction without the azide-modified protein, to assess the level of non-specific background.
Q5: How do I remove excess, unreacted this compound after the labeling reaction?
A5: Excess dye can be removed using standard protein purification techniques. Size exclusion chromatography (e.g., a desalting column) is effective for separating the labeled protein from the small molecule dye.[12] Precipitation of the protein with acetone or trichloroacetic acid (TCA) can also be used, followed by washing the protein pellet.[7]
Quantitative Data Summary
The following table provides a summary of recommended concentrations and conditions for key components in a typical this compound protein labeling experiment.
| Component | Recommended Concentration/Ratio | Notes |
| Azide-Modified Protein | 1-5 mg/mL | The optimal concentration may vary. |
| This compound | 3-10x molar excess over protein | Titration is recommended for optimization. |
| CuSO₄ | 50 µM - 1 mM | A common starting concentration is 1 mM. |
| THPTA | 5x molar excess over CuSO₄ | Helps to stabilize Cu(I) and accelerate the reaction.[4] |
| Sodium Ascorbate | 5x molar excess over CuSO₄ | Prepare fresh for each experiment. |
| Reaction Time | 30-60 minutes | Can be optimized for specific proteins.[7] |
| Reaction Temperature | Room Temperature |
Detailed Experimental Protocol: this compound Labeling of an Azide-Modified Protein
This protocol outlines a general procedure for labeling an azide-modified protein with this compound using a copper-catalyzed click reaction.
Materials:
-
Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 300 mM in water, prepare fresh )
-
Protein purification tools (e.g., desalting column)
Procedure:
-
Prepare Reagent Stocks:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare stock solutions of CuSO₄ and THPTA in water.
-
Immediately before use , prepare a fresh stock solution of sodium ascorbate in water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add your azide-modified protein to the desired final concentration in an appropriate reaction buffer.
-
Add the 10 mM this compound stock solution to achieve the desired molar excess. Vortex briefly to mix.
-
Add the THPTA solution to a final concentration of 1 mM. Vortex briefly.
-
Add the CuSO₄ solution to a final concentration of 200 µM. Vortex briefly.
-
-
Initiate the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to initiate the reaction. Vortex briefly to mix.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.
-
Incubate at room temperature for 30-60 minutes.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with your buffer of choice.
-
Collect the protein-containing fractions.
-
-
Analysis:
-
Confirm successful labeling by measuring the fluorescence of the purified protein or by SDS-PAGE analysis with in-gel fluorescence scanning.
-
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Troubleshooting logic for this compound labeling issues.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. abpbio.com [abpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in 5-FAM-Alkyne experiments.
Welcome to the technical support center for 5-FAM-Alkyne and related click chemistry applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound experiments?
High background fluorescence in experiments using this compound typically originates from several sources:
-
Non-Specific Binding: The fluorescent this compound probe can adhere to cellular components other than the intended azide-tagged target.[1][2]
-
Unbound Fluorophore: Incomplete removal of unbound this compound during washing steps can lead to a diffuse background signal.
-
Cellular Autofluorescence: Many cell types naturally fluoresce, particularly in the green spectrum where 5-FAM emits, which can obscure the specific signal.
-
Reagent Precipitation: Aggregates of the this compound probe can appear as bright, fluorescent puncta, contributing to background noise.
-
Copper(I) Catalyst Issues: The copper catalyst, essential for the click reaction, can sometimes mediate non-specific interactions if not properly chelated.
Q2: How can I reduce non-specific binding of this compound?
To minimize non-specific binding, consider the following strategies:
-
Optimize Dye Concentration: Use the lowest possible concentration of this compound that still provides a strong specific signal. A titration experiment is highly recommended to determine the optimal concentration for your specific cell type and target.
-
Implement a Blocking Step: Before adding the click reaction cocktail, incubate your cells with a blocking buffer to saturate non-specific binding sites.[3] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and fish gelatin.[4][5]
-
Thorough Washing: Increase the number and duration of washing steps after the click reaction to effectively remove unbound dye. Incorporating a mild detergent in the wash buffer can also be beneficial.
Q3: My cells have high autofluorescence in the green channel. How can I address this?
Autofluorescence can be a significant challenge. Here are some methods to mitigate it:
-
Use a Quenching Agent: Several chemical reagents can reduce autofluorescence. These are typically applied after fixation and permeabilization but before the blocking step.
-
Spectral Unmixing: If your imaging software supports it, spectral unmixing can be used to computationally separate the 5-FAM signal from the autofluorescence spectrum.
-
Choose an Alternative Dye: If autofluorescence in the green spectrum is too high, consider using a fluorescent alkyne that emits in the red or far-red range, where cellular autofluorescence is typically lower.
Q4: Can the copper catalyst negatively impact my live-cell imaging experiments?
Yes, the Cu(I) catalyst can be toxic to living cells, primarily because it can generate reactive oxygen species.[6][7] To mitigate copper toxicity, it is crucial to use a chelating ligand, such as THPTA or BTTAA, which stabilizes the Cu(I) ion and reduces its harmful effects while maintaining catalytic activity.[6]
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments and provides strategies to improve the signal-to-noise ratio.
Problem 1: High, Diffuse Background Fluorescence
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes). Also, consider adding a low concentration of a mild detergent (e.g., 0.1% Tween-20) to your wash buffer to help remove non-specifically bound dye.
-
-
Possible Cause: this compound concentration is too high.
-
Solution: Perform a titration experiment to determine the lowest effective concentration of this compound that provides a robust signal without increasing background.
-
-
Possible Cause: Non-specific binding of the dye.
-
Solution: Introduce a blocking step using an appropriate blocking agent before the click reaction.
-
Problem 2: Bright, Fluorescent Puncta or Aggregates
-
Possible Cause: Precipitation of the this compound probe.
-
Solution: Before use, centrifuge the this compound stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully use the supernatant for your reaction. Ensure all components of the click reaction cocktail are fully dissolved before adding them to the sample.
-
Problem 3: Weak or No Specific Signal
-
Possible Cause: Inefficient click reaction.
-
Solution: Ensure all components of the click reaction cocktail are fresh and prepared correctly. The reducing agent, such as sodium ascorbate, should be made fresh for each experiment. Optimize the concentrations of copper, ligand, and reducing agent.
-
-
Possible Cause: Low abundance of the target molecule.
-
Possible Cause: Photobleaching of the 5-FAM fluorophore.
Data Presentation
Table 1: Recommended Concentration Ranges for Click Reaction Components
| Component | Starting Concentration | Recommended Range | Key Considerations |
| This compound | 1-5 µM | 0.5 - 10 µM | Titrate to find the lowest effective concentration for your specific application. |
| Copper(II) Sulfate (CuSO₄) | 100 µM | 50 - 500 µM | Higher concentrations can increase reaction speed but also potential cytotoxicity in live cells.[7] |
| Copper Ligand (e.g., THPTA) | 500 µM | 250 - 2500 µM | A 5:1 ligand-to-copper ratio is often recommended to stabilize Cu(I) and reduce cell toxicity.[6] |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 mM | 1 - 5 mM | Should always be prepared fresh. |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-3% in PBS | Readily available, generally effective for a wide range of applications. | Can sometimes cross-react with certain antibodies. May not be the most effective blocker in all situations.[4] |
| Non-fat Dry Milk | 5% in PBS/TBS | Inexpensive and very effective for many applications. | Contains phosphoproteins and biotin, which can interfere with specific assays. Not recommended for phosphoprotein or biotin-streptavidin detection.[4] |
| Fish Gelatin | 0.1-0.5% in PBS | Can be more effective than BSA or milk in some cases. Does not contain biotin. | May not be as readily available. |
| Commercial Protein-Free Blockers | Varies | Eliminates potential cross-reactivity with protein-based probes. Consistent performance. | Generally more expensive than traditional blocking agents.[4] |
Experimental Protocols
Protocol 1: In-Cell Labeling of Azide-Modified Proteins with this compound
This protocol provides a general guideline for labeling azide-modified proteins in fixed and permeabilized cells.
-
Cell Seeding and Metabolic Labeling:
-
Seed cells on coverslips at an appropriate density.
-
Metabolically label the cells with an azide-modified amino acid analog (e.g., azidohomoalanine, AHA) by incubating for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Click Reaction:
-
Important: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, add the components in the following order:
-
PBS (to final volume)
-
Copper(II) Sulfate (to a final concentration of 100 µM)
-
This compound (to a final concentration of 1-5 µM)
-
Copper Ligand (e.g., THPTA, to a final concentration of 500 µM)
-
-
Mix the solution well.
-
Add freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM to initiate the reaction.
-
Aspirate the blocking buffer from the cells (do not wash).
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three to five times with PBS, with each wash lasting 5-10 minutes.
-
(Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for 5-FAM (Excitation/Emission: ~490/515 nm).[12]
-
Mandatory Visualizations
Caption: Experimental workflow for in-cell labeling with this compound.
References
- 1. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Influence of the Signal-To-Noise Ratio on Variance of Chromophore Concentration Quantification in Broadband Near-Infrared Spectroscopy [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZEISS Microscopy Online Campus | Introduction to Fluorescent Proteins [zeiss-campus.magnet.fsu.edu]
- 12. biotium.com [biotium.com]
Preventing degradation of 5-FAM-Alkyne during storage.
Welcome to the technical support center for 5-FAM-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the storage and handling of this fluorescent probe.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Low or No Fluorescent Signal in Click Chemistry Reaction
A diminished or absent fluorescent signal is a common indicator that the click reaction has not proceeded efficiently or that the fluorescent probe has degraded.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Verify Storage Conditions: Ensure that the solid this compound has been consistently stored at -20°C in the dark. For stock solutions, confirm storage at -20°C for no longer than one month or at -80°C for up to six months.[1] 2. Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of the stock solution by preparing and storing it in single-use aliquots. 3. Perform a Quality Control Check: If degradation is suspected, assess the purity and integrity of the this compound using HPLC-MS. A fresh, properly stored vial can be used as a reference. |
| Oxidation of Copper Catalyst | 1. Use Fresh Reducing Agent: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state. Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) for each experiment, as it is prone to oxidation. 2. Degas Solutions: Remove dissolved oxygen from your reaction buffers and solutions, as it can contribute to the oxidation of the copper catalyst. 3. Utilize a Ligand: Employ a copper-chelating ligand, such as THPTA or BTTAA, to stabilize the Cu(I) oxidation state and enhance reaction efficiency. |
| Interfering Substances | 1. Buffer Selection: Avoid using Tris-based buffers, as the amine groups can chelate the copper catalyst. Opt for non-coordinating buffers like PBS or HEPES. 2. Remove Thiols: If your sample contains thiols (e.g., from DTT or β-mercaptoethanol), remove them prior to the click reaction using dialysis or a buffer exchange column. Cysteine residues in proteins can also interfere. |
| Suboptimal Reaction Conditions | 1. Reactant Concentrations: Click reactions are concentration-dependent. If working with dilute solutions, consider increasing the concentration of this compound and your azide-containing molecule. A molar excess of the fluorescent probe is often recommended. 2. pH of the Reaction: The optimal pH for copper-catalyzed click chemistry is typically between 4 and 11. Ensure your reaction buffer falls within this range. |
Issue 2: High Background Fluorescence
Excessive background fluorescence can obscure the specific signal from your labeled molecule, making data interpretation difficult.
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of this compound | 1. Optimize Probe Concentration: Using too high a concentration of this compound can lead to increased non-specific binding. Titrate the concentration to find the optimal balance between signal and background. 2. Washing Steps: Ensure thorough and sufficient washing steps after the labeling reaction to remove any unbound this compound. 3. Blocking: For cell or tissue-based assays, incorporate a blocking step (e.g., with BSA) before adding the click chemistry reagents to minimize non-specific binding. |
| Contaminated Reagents or Buffers | 1. Use High-Purity Reagents: Ensure all reagents, especially buffers and solvents, are of high purity and free from fluorescent contaminants. 2. Check for Autofluorescence: Run a control sample that has not been labeled with this compound to assess the level of autofluorescence from your sample itself. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store solid this compound? A1: Solid this compound should be stored at -20°C in a desiccated, dark environment.[2][3][4][5] Under these conditions, it is stable for at least 12 to 24 months.[2][3]
-
Q2: What is the recommended way to prepare and store stock solutions of this compound? A2: It is recommended to dissolve solid this compound in an anhydrous solvent such as DMSO or DMF.[3][4] For short-term storage, stock solutions can be kept at -20°C for up to one month.[1] For longer-term storage, it is advisable to store aliquots at -80°C for up to six months to minimize degradation and avoid repeated freeze-thaw cycles.[1]
-
Q3: Can this compound be exposed to room temperature? A3: Transportation at room temperature for up to three weeks is generally acceptable for the solid product.[2] However, prolonged exposure to ambient temperature and light should be avoided.
Degradation
-
Q4: What are the primary causes of this compound degradation? A4: The two main components of this compound are susceptible to different degradation pathways. The fluorescein (FAM) moiety is prone to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light, particularly in the presence of oxygen. The alkyne group can undergo oxidation.
-
Q5: How can I minimize photobleaching of this compound? A5: To minimize photobleaching, protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. During fluorescence imaging, use the lowest possible excitation light intensity and exposure time that still provides a detectable signal. The use of antifade reagents in imaging media can also help to reduce photobleaching.
Experimental Use
-
Q6: What solvents are compatible with this compound? A6: this compound is soluble in polar aprotic solvents like DMSO and DMF.[3][4] It also has good solubility in aqueous buffers with a pH greater than 8, as well as in alcohols.[3]
-
Q7: Can I use this compound in live-cell imaging? A7: While this compound can be used for labeling in live cells, it's important to be aware that the copper catalyst required for the click reaction can be toxic to cells. For live-cell applications, it is crucial to use low copper concentrations and/or copper-chelating ligands to mitigate cytotoxicity.
Quantitative Data Summary
The following table summarizes the key quantitative specifications for this compound.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~490-495 nm | [3][4] |
| Emission Maximum (λem) | ~513-518 nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (ΦF) | ~0.93 | [2][5] |
| Purity (as supplied) | ≥ 90-97% (by HPLC) | [3] |
Experimental Protocols
Protocol 1: Quality Assessment of this compound by HPLC-MS
This protocol outlines a general procedure to assess the purity and integrity of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL with an appropriate mobile phase, such as a mixture of acetonitrile and water.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramping to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector set to the absorbance maximum of this compound (~492 nm).
-
-
Mass Spectrometry (MS) Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Range: m/z 100-1000.
-
The expected molecular weight of this compound is approximately 413.38 g/mol . The observed mass will correspond to [M+H]⁺ or [M-H]⁻.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of a single major peak at the expected retention time. The presence of multiple peaks may indicate impurities or degradation products.
-
Confirm the identity of the major peak by its mass spectrum.
-
Visualizations
Caption: Simplified degradation pathways for this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting workflow for low fluorescence signal.
References
Technical Support Center: Minimizing Cell Toxicity in Live-Cell Imaging with 5-FAM-Alkyne
Welcome to the technical support center for live-cell imaging with 5-FAM-Alkyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cell toxicity and acquire high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of cell toxicity when using this compound for live-cell imaging?
There are two main sources of toxicity in live-cell imaging experiments using this compound:
-
Chemical Toxicity: This is most often associated with the copper(I) catalyst used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. Copper ions can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components. The concentrations of this compound and the azide-modified molecule, as well as incubation times, can also contribute to cellular stress.
-
Phototoxicity: High-intensity excitation light used to visualize the 5-FAM fluorophore can also produce ROS, causing photodamage and cell death. This damage can manifest as changes in cell morphology, apoptosis, or altered cellular function.
Q2: How can I reduce chemical toxicity associated with the click reaction?
To minimize chemical toxicity, you can either optimize the copper-catalyzed reaction or use a copper-free alternative.
-
Optimize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The inclusion of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can both accelerate the reaction and sequester copper ions, which significantly reduces oxidative damage.[1][2]
-
Utilize Copper-Free Click Chemistry: The preferred method for live-cell imaging is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] This bioorthogonal reaction uses a strained cyclooctyne that reacts spontaneously with an azide, completely eliminating the need for a cytotoxic copper catalyst.[3][]
Q3: What are the best practices for minimizing phototoxicity during imaging?
Minimizing phototoxicity is critical for obtaining physiologically relevant data. The primary goal is to use the minimum amount of light necessary to achieve a satisfactory signal. Key strategies include:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Limit the Number of Exposures: In time-lapse experiments, increase the interval between image acquisitions to allow cells to recover.
-
Use Sensitive Detectors: Employing highly sensitive cameras (e.g., sCMOS) can reduce the required excitation light intensity and exposure time.
-
Utilize Advanced Imaging Techniques: Techniques like light-sheet fluorescence microscopy illuminate only the focal plane, significantly reducing overall phototoxicity compared to conventional methods like confocal microscopy.[7][8][9]
-
Consider Antioxidants: Supplementing the imaging medium with antioxidants like ascorbic acid or Trolox may help neutralize ROS and reduce photodamage.[7][9]
Troubleshooting Guides
Problem 1: High Cell Death Observed After Click Reaction
| Possible Cause | Suggested Solution |
| Copper Toxicity (CuAAC) | • Switch to SPAAC: If possible, use a strained cyclooctyne reagent for a copper-free reaction.[3][5] • Optimize CuAAC: If CuAAC is necessary, ensure the use of a copper-chelating ligand like THPTA.[1][2] Reduce the concentration of CuSO4 and sodium ascorbate to the lowest effective levels. • Reduce Incubation Time: Shorten the duration of the click reaction. For CuAAC, incubation times as short as 5 minutes can be effective.[1][2] |
| High Reagent Concentrations | • Titrate Reagents: Perform a dose-response experiment to determine the lowest effective concentration of this compound and the azide-modified molecule that provides a sufficient signal. |
| Contamination | • Use Sterile Reagents: Ensure all buffers and media are sterile and free of endotoxins. |
Problem 2: Low Fluorescence Signal
| Possible Cause | Suggested Solution |
| Inefficient Click Reaction | • Confirm Reagent Quality: Ensure that this compound and azide reagents have been stored correctly (typically at -20°C, protected from light) and have not expired.[10][11] • Optimize Reaction Conditions (CuAAC): Prepare the click reaction cocktail fresh each time. Ensure the correct ratio of CuSO4 to ligand (e.g., 1:5). • Increase Incubation Time: While minimizing toxicity is key, a very short incubation may not be sufficient for robust labeling. Try extending the incubation time incrementally. |
| Suboptimal Imaging Settings | • Check Filter Sets: Verify that the excitation and emission filters are appropriate for 5-FAM (Excitation max ~495 nm, Emission max ~518 nm).[12] • Increase Exposure/Gain: Cautiously increase the camera exposure time or gain, while monitoring for signs of phototoxicity.[10] |
| Low Incorporation of Alkyne/Azide | • Optimize Metabolic Labeling: If using metabolic labeling, ensure optimal concentration and incubation time of the alkyne- or azide-modified precursor. |
Problem 3: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Nonspecific Dye Binding | • Thorough Washing: Increase the number and duration of wash steps after the click reaction to remove unbound this compound.[13] • Use a Blocking Agent: Consider using a blocking buffer, such as one containing BSA, to reduce nonspecific binding.[14] |
| Cellular Autofluorescence | • Include Unstained Control: Always image an unstained control sample to assess the level of endogenous autofluorescence.[14] • Use Background Correction: Utilize background subtraction algorithms in your imaging software. |
| High Reagent Concentration | • Titrate this compound: Use the lowest concentration of this compound that provides a specific signal. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This protocol is adapted for live cells by incorporating a protective copper ligand to minimize toxicity.[1][2]
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Incubate cells with the alkyne- or azide-modified metabolic precursor for the optimized duration.
-
Wash cells twice with pre-warmed imaging buffer (e.g., PBS with calcium and magnesium).
-
-
Reagent Preparation (Prepare Fresh):
-
This compound Stock: Prepare a 1-10 mM stock solution in DMSO.
-
Azide-Modified Molecule Stock: Prepare a stock solution in a suitable solvent.
-
Copper(II) Sulfate (CuSO₄) Stock: Prepare a 20 mM stock in water.
-
THPTA Ligand Stock: Prepare a 100 mM stock in water.
-
Sodium Ascorbate Stock: Prepare a 100 mM stock in water.
-
-
Click Reaction Cocktail Preparation (Example for 1 mL):
-
To 1 mL of pre-warmed imaging medium, add reagents in the following order. Note: Final concentrations should be optimized. a. Add this compound to its final concentration (e.g., 1-25 µM).[1][2] b. Add the azide-modified molecule to its final concentration. c. Add THPTA to a final concentration of 250 µM. d. Add CuSO₄ to a final concentration of 50 µM. Mix well. e. Immediately before adding to cells, add Sodium Ascorbate to a final concentration of 2.5 mM.[1][2] The solution should be clear.
-
-
Cell Labeling:
-
Remove the imaging buffer from the cells and add the final click reaction cocktail.
-
Incubate for 5-15 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Gently remove the labeling cocktail and wash the cells three times with pre-warmed imaging medium.
-
Proceed immediately to live-cell imaging under optimized, low-phototoxicity conditions.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This is the recommended protocol for live-cell experiments due to its superior biocompatibility.[3][5] This protocol assumes your metabolic precursor contains an azide and you are using a strained cyclooctyne-functionalized dye.
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Incubate with the desired concentration of your azide-tagged metabolic precursor for the optimized duration.
-
-
Reagent Preparation:
-
5-FAM-strained cyclooctyne Stock: Prepare a 1-10 mM stock solution in DMSO.
-
-
Cell Labeling:
-
Wash cells twice with pre-warmed imaging buffer to remove the unincorporated azide precursor.
-
Dilute the 5-FAM-strained cyclooctyne stock to its final, optimized concentration (e.g., 10-50 µM) in pre-warmed imaging medium.[3]
-
Add the labeling medium to the cells.
-
Incubate for 10-30 minutes at 37°C.[3]
-
-
Washing and Imaging:
-
Gently wash the cells three times with pre-warmed imaging medium to remove the unreacted dye.
-
Proceed to live-cell imaging.
-
Quantitative Data Tables
Table 1: Recommended Reagent Concentrations for Live-Cell Click Chemistry
| Reagent | CuAAC Protocol Range | SPAAC Protocol Range | Notes |
| This compound/Cyclooctyne | 1 - 25 µM | 10 - 50 µM | Higher concentrations may increase background. Titration is recommended. |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Not Applicable | Higher concentrations are more toxic. |
| THPTA (or similar ligand) | 250 - 500 µM | Not Applicable | A 5:1 ligand to copper ratio is often used.[1][2] |
| Sodium Ascorbate | 1 - 2.5 mM | Not Applicable | Prepares the active Cu(I) catalyst.[1][2] |
| Incubation Time | 5 - 15 minutes | 10 - 30 minutes | Longer times may increase toxicity (CuAAC) or background. |
Table 2: Strategies for Mitigating Phototoxicity
| Parameter | Recommendation | Rationale |
| Excitation Power | Use the lowest setting possible | Reduces the rate of ROS generation. |
| Exposure Time | < 100 ms, if possible | Minimizes the total light dose delivered to the cells.[15] |
| Imaging Interval | Maximize time between frames | Allows cells to recover from mild photodamage. |
| Wavelength | Use longer wavelengths (>550 nm) | Longer wavelengths are generally less phototoxic. |
| Imaging Modality | Light-sheet, TIRF, Spinning Disk | Confine illumination to the focal volume, reducing overall light exposure.[7][8] |
Visual Diagrams
Caption: A generalized experimental workflow for live-cell imaging using this compound.
Caption: A logical flowchart to diagnose and resolve common issues in imaging experiments.
Caption: A diagram illustrating the key differences between CuAAC and SPAAC reaction pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. abpbio.com [abpbio.com]
- 13. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. biotium.com [biotium.com]
- 15. journals.biologists.com [journals.biologists.com]
Impact of reducing agents on 5-FAM-Alkyne labeling.
Welcome to the technical support center for 5-FAM-Alkyne labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, particularly concerning the use of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the role of a reducing agent in this compound labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
A1: In CuAAC, the active catalyst is the copper(I) ion (Cu⁺). However, Cu(I) is readily oxidized to the more stable but inactive copper(II) (Cu²⁺) in aqueous solutions. A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce Cu²⁺ back to Cu⁺, ensuring the catalytic cycle continues efficiently for a successful click reaction.[1][2]
Q2: Can I use reducing agents like DTT or TCEP in my this compound labeling reaction?
A2: While reducing agents are necessary for the CuAAC reaction, caution must be exercised when using thiol-based reducing agents like Dithiothreitol (DTT) or phosphine-based reducing agents like Tris(2-carboxyethyl)phosphine (TCEP). DTT and β-mercaptoethanol can interfere with maleimide-based labeling reactions if used concurrently.[3] TCEP, on the other hand, has been shown to quench the fluorescence of certain fluorophores, particularly cyanine dyes such as Cy5.[3][4][5] While the effect on 5-FAM is not as extensively documented in the provided results, it is a possibility to consider. For CuAAC, sodium ascorbate is the recommended reducing agent to regenerate the Cu(I) catalyst.[1][2]
Q3: My 5-FAM fluorescence signal is weak. What are the potential causes?
A3: Weak fluorescence signals can stem from several factors:
-
Inefficient Click Reaction: This could be due to insufficient active Cu(I) catalyst, suboptimal concentrations of reagents (this compound, azide-modified molecule, copper, or reducing agent), or a short reaction time.
-
Fluorophore Quenching: Components in your buffer, such as certain reducing agents (e.g., TCEP for some dyes), could be quenching the 5-FAM signal.[3][5]
-
Low Incorporation of Alkyne/Azide: The metabolic labeling step or chemical modification to introduce the alkyne or azide group into your molecule of interest may have been inefficient.
-
Degradation of this compound: Ensure the reagent has been stored correctly at -20°C and protected from light to prevent degradation.[6]
Q4: I am observing high background fluorescence in my imaging experiment. How can I reduce it?
A4: High background fluorescence is often caused by non-specific binding of the fluorescent probe or unbound fluorophore.[7] To mitigate this:
-
Optimize this compound Concentration: Perform a titration to find the lowest effective concentration that provides a strong signal without increasing background.[7]
-
Improve Washing Steps: Increase the number and duration of washing steps after the click reaction to remove any unbound this compound. Incorporating a mild detergent like Tween-20 in the wash buffer can also help.[7]
-
Use a Blocking Step: Similar to immunofluorescence, using a blocking buffer before the click reaction can prevent non-specific binding.[7]
-
Ensure Purity of Reagents: Aggregates in the this compound stock can contribute to punctate background. Centrifuge the stock solution before use.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low 5-FAM signal after click reaction. | Ineffective Cu(I) catalysis. | Ensure you are using a fresh solution of sodium ascorbate. Prepare the click reaction cocktail immediately before use, adding the sodium ascorbate last to initiate the reaction.[7] |
| Presence of a Cu(I) chelator in the buffer. | Buffers containing strong chelators like EDTA can sequester copper ions, inhibiting the reaction. Use a compatible buffer such as Tris or PBS. | |
| Degraded this compound reagent. | Verify the storage conditions and age of your this compound. If in doubt, use a fresh vial.[6] | |
| Fluorescence signal decreases over time or upon addition of a specific buffer. | Fluorophore quenching by a reducing agent. | If your buffer contains TCEP, it may be quenching the fluorescence, an effect noted for some dyes.[3][5] Consider removing TCEP before imaging or using an alternative reducing agent like DTT for other purposes, being mindful of its own incompatibilities.[3] |
| Photobleaching. | Reduce the exposure time and intensity of the excitation light source during imaging. Use an anti-fade mounting medium. | |
| Inconsistent labeling results between experiments. | Variability in reagent preparation. | Prepare fresh stock solutions of copper sulfate and sodium ascorbate for each experiment. Ensure all reagents are fully dissolved and mixed in the correct order.[7] |
| Temperature-dependent effects. | The fluorescence of some dyes can be temperature-sensitive.[8] TCEP-induced quenching is also temperature-dependent.[3] Maintain consistent temperatures during your incubation and imaging steps. |
Quantitative Data Summary
Direct quantitative data on the specific impact of various reducing agents on 5-FAM fluorescence was not prevalent in the search results. However, the effect of TCEP on other fluorophores provides a basis for caution.
| Reducing Agent | Target Fluorophore(s) | Observed Effect | Concentration | Reference |
| TCEP | Cy5, Alexa 647 (Red Dyes) | Strong fluorescence quenching. | >1 mM | [3][5] |
| TCEP | Cyanine Dyes | Reversible formation of a non-fluorescent adduct. | Not specified | [4] |
| Sodium Ascorbate | N/A (used in CuAAC) | Essential for catalysis; promotes the reaction that generates the fluorescent signal. | 3- to 10-fold excess | [1] |
| DTT, β-mercaptoethanol, GSH | N/A | Recommended as alternatives to TCEP when high concentrations of a reducing agent are needed and fluorophore quenching is a concern. | Not specified | [3] |
Note: While the quenching effect of TCEP is well-documented for red dyes, its impact on 5-FAM (a fluorescein derivative) should be empirically tested if its use is unavoidable.
Experimental Protocols
Protocol 1: Standard this compound Labeling of Proteins in Fixed Cells
This protocol provides a general framework. Optimization may be required for specific cell types and experimental conditions.
-
Metabolic Labeling (Optional): Culture cells with an azide-modified metabolic precursor (e.g., an azide-modified sugar or amino acid) for 24-48 hours to allow for incorporation.
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times for 5 minutes each with PBS.
-
Permeabilize with 0.1-0.5% Triton X-100 in PBS for 15-20 minutes.[7]
-
Wash cells twice with PBS.
-
-
Click Reaction:
-
Important: Prepare the Click Reaction Cocktail immediately before use. For a 1 mL final volume:
-
885 µL of PBS
-
10 µL of this compound stock solution (e.g., 1 mM in DMSO for a 10 µM final concentration)
-
20 µL of CuSO₄ stock solution (e.g., 50 mM for a 1 mM final concentration)
-
40 µL of Ligand stock solution (e.g., THPTA, 25 mM for a 1 mM final concentration)
-
-
Mix the above components well by vortexing.
-
Add 50 µL of freshly prepared Sodium Ascorbate stock solution (100 mM for a 5 mM final concentration) to initiate the reaction.[7]
-
Immediately add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash cells three to five times with PBS containing 0.1% Tween-20.
-
Wash once with PBS.
-
Mount the sample and proceed with fluorescence microscopy (Ex/Em: ~495/518 nm for 5-FAM).[6]
-
Visualizations
Experimental Workflow for this compound Labeling
A generalized workflow for labeling azide-modified biomolecules with this compound.
Troubleshooting Logic for Reduced Fluorescence Signal
A decision-making diagram for troubleshooting poor this compound labeling outcomes.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. benchchem.com [benchchem.com]
- 8. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-FAM-Alkyne Labeled Biomolecules
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of biomolecules labeled with 5-FAM-Alkyne.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the purification of this compound labeled biomolecules.
Question 1: Why is the fluorescence signal of my purified protein low, even though the labeling reaction seemed to work?
Answer: Low fluorescence signal post-purification can stem from several issues:
-
Dye Quenching: Attaching too much dye to a biomolecule can lead to self-quenching, where fluorescent molecules interact and reduce the overall signal. It's crucial to determine the Degree of Labeling (DOL) to assess the level of dye attachment.[1]
-
Environmental Sensitivity: The local micro-environment around the conjugated dye can affect its fluorescence output. Conjugation near aromatic amino acids, for instance, may cause quenching.[1]
-
Precipitation: The labeled molecule may have precipitated during the labeling or purification process. This can be caused by altering the molecule's properties by capping charged groups (like lysines) with a bulky, hydrophobic dye.[1] If precipitation occurred, consider lowering the molar ratio of the dye to the biomolecule in the labeling reaction.[1]
-
Purification Method: The chosen purification method might not be suitable or optimized, leading to the loss of labeled protein.
Question 2: How can I efficiently remove unconjugated (free) this compound from my labeled biomolecule?
Answer: Removing free dye is critical for accurate downstream applications. Several methods are effective:
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger labeled biomolecule from the smaller, unconjugated dye.[2] For smaller sample volumes, disposable desalting columns (e.g., NAP-5 or PD-10) are a rapid option.[3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides high-resolution separation of labeled biomolecules from free dye and unlabeled species.[4][5] It is particularly effective for oligonucleotides, where the hydrophobicity of the FAM dye allows for clear separation from unlabeled sequences.[4][6]
-
Other Methods: Depending on the biomolecule, other techniques like dialysis, affinity chromatography, or polyacrylamide gel electrophoresis (PAGE) can also be used for post-reaction cleanup.[1]
Question 3: My labeling efficiency is consistently low. What are the key parameters to optimize in the labeling reaction?
Answer: Low labeling efficiency is a common hurdle. Focus on these critical factors:
-
pH of Reaction Buffer: For labeling primary amines (like lysine residues), the pH should be slightly alkaline (typically pH 8.5 ± 0.5) to ensure the amines are deprotonated and sufficiently nucleophilic.[7][8]
-
Protein Concentration: Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL. For optimal results, a final protein concentration between 2-10 mg/mL is recommended.[7]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the dye, reducing labeling efficiency.[7]
-
Molar Ratio: The optimal molar ratio of dye to protein needs to be determined empirically but a starting point of a 10-fold molar excess of dye is often recommended.[7]
Question 4: After labeling my antibody, it lost its ability to bind its antigen. What happened and how can I prevent this?
Answer: This is a critical issue often caused by the modification of essential amino acids within or near the antigen-binding site.
-
Cause: Amine-reactive dyes, which target lysine residues, may modify lysines crucial for antigen recognition. The addition of a bulky dye can sterically hinder the binding interaction.[1]
-
Prevention: To avoid this, reduce the molar ratio of dye to antibody during the labeling reaction to limit the extent of modification.[1] Alternatively, consider site-specific labeling technologies that target regions away from the antigen-binding site, such as the Fc region of an antibody.[1]
Purification Strategy Overview
The general workflow for labeling and purification involves the initial labeling reaction followed by a purification step to separate the labeled conjugate from unreacted dye and biomolecule.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common purification problems.
Quantitative Data Summary
The efficiency of purification can vary significantly based on the method and the biomolecule. The following table summarizes typical recovery and purity data from RP-HPLC purification of labeled oligonucleotides.
| Purification Method | Biomolecule Type | Scale (synthesis) | Typical Recovery | Final Purity | Reference |
| RP-HPLC | Oligonucleotide | 50-200 nmole | 75 - 80% | > 90% | [5] |
| RP-HPLC | Oligonucleotide | 200 nmole - 1 µmole | Variable | > 90% | [5] |
Experimental Protocols
Protocol 1: General Purification of Labeled Oligonucleotides by RP-HPLC
This protocol is optimized for the purification of 0.1 – 1 mg of a 5-FAM labeled oligonucleotide.[9]
Materials:
-
C8 or C18 reverse-phase analytical HPLC column.
-
Mobile Phase A: 0.1 M triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Crude labeled oligonucleotide pellet (post-synthesis and ethanol precipitation).
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A (0.1 M TEAA).
-
Injection: Load the dissolved sample onto the HPLC column equilibrated with Mobile Phase A.
-
Elution: Run a linear gradient of 5% to 95% acetonitrile (Mobile Phase B) over 30 minutes.[9]
-
Detection: Monitor the elution profile at two wavelengths: 260 nm (for the oligonucleotide) and ~495 nm (the absorbance maximum for FAM).[9]
-
Unlabeled Oligos: Will only show a peak at 260 nm.
-
Free FAM Dye: Will absorb strongly at ~495 nm with a lower 260 nm signal.
-
Labeled Oligos: Will show strong absorbance at both 260 nm and ~495 nm. The desired product typically elutes after the unlabeled oligonucleotide due to the hydrophobicity of the FAM dye.[4]
-
-
Fraction Collection: Collect the fractions corresponding to the main peak that absorbs at both wavelengths.
-
Post-Purification Processing: The collected fractions containing TEAA and acetonitrile are volatile and can be removed by centrifugal evaporation or lyophilization to yield the purified product as a dry pellet.[4][5][10]
Protocol 2: Purification of Labeled Proteins by Size Exclusion Chromatography (SEC)
This protocol provides a general framework for removing free dye from a labeled protein sample.
Materials:
-
Size exclusion chromatography column (e.g., Sephacryl S-200 HR, Superdex 200) chosen based on the molecular weight of the protein.[2][11]
-
Equilibration/Running Buffer: A buffer suitable for the protein's stability, such as Phosphate-Buffered Saline (PBS).
-
Crude labeled protein mixture.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the running buffer at the desired flow rate. Ensure a stable baseline on the detector.
-
Sample Preparation: Centrifuge the crude labeled protein mixture (e.g., at 20,000 x g for 10 minutes) to remove any aggregates or precipitates.[11]
-
Injection: Load the clarified sample onto the column. The sample volume should ideally be less than 2-4% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the running buffer at a constant flow rate.
-
Detection & Fraction Collection: Monitor the column eluate using a fluorescence detector (Excitation: ~495 nm, Emission: ~520 nm) and a UV detector (280 nm).[11][12]
-
The labeled protein will elute first in a peak that is positive for both fluorescence and UV absorbance.
-
The smaller, unconjugated this compound dye will elute later in a separate peak that is primarily detected by fluorescence.
-
-
Fraction Pooling: Collect the fractions corresponding to the first major fluorescent peak (the labeled protein) and pool them for downstream applications.
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protein purification and fluorescent labeling [bio-protocol.org]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. mz-at.de [mz-at.de]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 5-FAM-Alkyne vs. Cy3-Alkyne for Protein Labeling
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for protein analysis, the choice of dye is critical. This guide provides an objective comparison of two popular alkyne-functionalized fluorophores, 5-FAM-Alkyne and Cy3-Alkyne, used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for protein labeling.
This comparison focuses on the key performance indicators that directly impact experimental outcomes in protein studies, including photophysical properties, photostability, and considerations for experimental design.
At a Glance: Key Performance Characteristics
| Property | This compound | Cy3-Alkyne | Advantage |
| Excitation Max (nm) | ~490[1][2] | ~550-555[3] | Application Dependent |
| Emission Max (nm) | ~513-519[1][2][3] | ~565-572[3] | Application Dependent |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~80,000[1][2][4] | ~150,000[3] | Cy3-Alkyne |
| Quantum Yield (Φ) | ~0.92 - 0.93[2][3][4] | ~0.15 - 0.24[3] | This compound |
| Brightness (Ext. Coeff. x QY) | ~74,400 | ~22,500 - 36,000 | This compound |
| Photostability | Moderate | Moderate to Good[3] | Cy3-Alkyne |
| pH Sensitivity | Sensitive to pH < 7 | Relatively insensitive (pH 4-10)[3] | Cy3-Alkyne |
| Molecular Weight ( g/mol ) | ~413.38[1] | Varies (e.g., ~887.16) | This compound |
| Solubility | Good in aqueous buffers (pH > 8), DMSO, DMF[1][4][5][6] | Requires co-solvent (DMSO or DMF) for aqueous solutions[7] | This compound |
In-Depth Analysis
Photophysical Properties: Brightness vs. Signal Strength
A fluorophore's practical brightness is a product of its molar extinction coefficient (its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
-
This compound , a derivative of fluorescein, boasts an exceptionally high quantum yield, making it an inherently bright fluorophore.[2][4] This high quantum efficiency means that a large fraction of the absorbed photons are converted into a fluorescent signal, a significant advantage in experiments with low protein abundance.
-
Cy3-Alkyne , a member of the cyanine dye family, has a significantly higher molar extinction coefficient than this compound, allowing it to absorb more light.[3] However, its quantum yield is considerably lower.[3] While Cy3 is a bright dye, the superior quantum yield of 5-FAM often results in a brighter overall signal per molecule.
Photostability: A Key Consideration for Imaging
For applications involving prolonged or intense illumination, such as confocal microscopy or time-lapse imaging, photostability is a critical parameter.
-
Cy3-Alkyne is generally considered to have better photostability than fluorescein-based dyes like 5-FAM.[3] Cyanine dyes are known for their greater resistance to photobleaching, which allows for longer exposure times and more robust imaging.[8]
-
This compound , like other fluorescein derivatives, is more susceptible to photobleaching. This can be a limiting factor in imaging applications that require extended signal acquisition.
Environmental Sensitivity: The Impact of pH
The local chemical environment can influence the fluorescence of a dye.
-
The fluorescence of This compound is known to be sensitive to pH, with a decrease in fluorescence intensity at acidic pH levels. This is an important consideration for studies involving cellular compartments with varying pH or in vitro experiments where buffer conditions may change.
-
Cy3-Alkyne exhibits fluorescence that is relatively stable over a broad physiological pH range (pH 4-10), making it a more reliable probe in environments with potential pH fluctuations.[3]
Chemical and Physical Properties: Size and Solubility
-
Molecular Weight: this compound has a lower molecular weight compared to Cy3-Alkyne. For studies of sensitive protein systems, a smaller dye molecule may be less likely to interfere with protein function or interactions.
-
Solubility: this compound generally exhibits good solubility in aqueous buffers (at pH > 8), which can simplify labeling protocols.[1][4][5] Cy3-Alkyne, on the other hand, often requires the use of an organic co-solvent like DMSO or DMF for efficient labeling in aqueous solutions.[7]
Experimental Considerations and Workflows
The selection between this compound and Cy3-Alkyne will ultimately depend on the specific experimental goals and instrumentation available.
Caption: General workflow for protein labeling using alkyne-functionalized dyes via click chemistry.
Signaling Pathway Visualization
The choice of fluorophore is also critical when visualizing signaling pathways where protein localization and abundance are key readouts.
Caption: A simplified signaling pathway illustrating a receptor labeled with a fluorescent alkyne dye.
Experimental Protocols
General Protocol for Protein Labeling via Click Chemistry
This protocol provides a general framework for labeling azide-modified proteins with either this compound or Cy3-Alkyne. Optimization may be required for specific proteins and experimental conditions.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., phosphate buffer, pH 7.4)
-
This compound or Cy3-Alkyne stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the appropriate buffer.
-
Prepare the Click-it® Cocktail: In a separate tube, pre-mix the copper(II) sulfate and the copper ligand. Add the alkyne-dye, and finally, add the sodium ascorbate to reduce Cu(II) to Cu(I). The mixture should be prepared fresh.
-
Initiate the Reaction: Add the "Click-it® Cocktail" to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the excess dye and catalyst using a desalting column or dialysis.
-
Analysis: Confirm labeling and protein integrity using SDS-PAGE and in-gel fluorescence scanning. Quantify the degree of labeling using UV-Vis spectrophotometry.
Conclusion: Making the Right Choice
The decision between this compound and Cy3-Alkyne is a trade-off between brightness and photostability.
-
Choose this compound when:
-
The highest possible signal-to-noise ratio is required, especially for low-abundance proteins.
-
The experiment does not involve long-term or high-intensity illumination.
-
The experimental pH is well-controlled and neutral to alkaline.
-
A smaller molecular weight probe is preferred.
-
-
Choose Cy3-Alkyne when:
-
The experiment requires extensive imaging, such as in confocal microscopy or live-cell imaging.
-
The experimental environment may have pH fluctuations.
-
High photostability is the primary concern.
-
By carefully considering the specific demands of the protein study, researchers can select the optimal fluorescent alkyne probe to generate high-quality, reproducible data.
References
- 1. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 2. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. abpbio.com [abpbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle of Green Fluorophores: 5-FAM-Alkyne vs. Alexa Fluor 488 Alkyne
In the realm of bioorthogonal chemistry and fluorescence microscopy, the selection of a fluorescent probe is paramount to the success of an experiment. For researchers utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), both 5-FAM-Alkyne and Alexa Fluor 488 Alkyne emerge as popular choices for introducing a green fluorescent signal. While both dyes share similar spectral properties, their performance characteristics can significantly impact experimental outcomes, particularly in demanding applications such as super-resolution microscopy or long-term live-cell imaging. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid researchers in making an informed decision.
Executive Summary
Alexa Fluor 488 Alkyne consistently demonstrates superior performance over this compound, primarily due to its enhanced photostability and pH-insensitive fluorescence. While 5-FAM (fluorescein) is a cost-effective and widely used fluorophore, its rapid photobleaching and pH-sensitive emission can be significant drawbacks. In contrast, Alexa Fluor 488, a sulfonated rhodamine derivative, is engineered for greater brightness and stability, leading to a higher signal-to-noise ratio and more reliable quantification in imaging experiments.
Data Presentation: A Quantitative Comparison
The following table summarizes the key photophysical and performance characteristics of this compound and Alexa Fluor 488 Alkyne. Data has been compiled from various sources to provide a comprehensive overview.
| Property | This compound | Alexa Fluor 488 Alkyne | Advantage |
| Excitation Maximum (λex) | ~490-495 nm[1][2] | ~495 nm[3][4] | Negligible difference |
| Emission Maximum (λem) | ~513-520 nm[1][2] | ~519 nm[3][4] | Negligible difference |
| Molar Extinction Coefficient (ε) | ~74,000-80,000 M⁻¹cm⁻¹[2] | ~71,000-73,000 M⁻¹cm⁻¹[3][5] | This compound (marginally higher) |
| Quantum Yield (Φ) | ~0.92-0.93[2] | ~0.92[6] | Negligible difference |
| Brightness (ε × Φ) | High | Very High | Alexa Fluor 488 Alkyne |
| Photostability | Moderate (Prone to photobleaching)[7][8][9] | High (Significantly more photostable)[3][7][8][9][10] | Alexa Fluor 488 Alkyne |
| pH Sensitivity | High (Fluorescence decreases in acidic pH)[7][11] | Low (pH insensitive between 4 and 10)[3][4][7][11] | Alexa Fluor 488 Alkyne |
| Signal-to-Noise Ratio | Good | Excellent[12][13][14] | Alexa Fluor 488 Alkyne |
Experimental Protocols
To facilitate a direct and quantitative comparison in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: General Click Chemistry Labeling of Adherent Cells
This protocol describes the labeling of azide-modified biomolecules in fixed and permeabilized cells with either this compound or Alexa Fluor 488 Alkyne.
Materials:
-
Adherent cells cultured on glass coverslips
-
Metabolic labeling reagent (e.g., an azide-modified amino acid or sugar)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor 488 Alkyne (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (20 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared at 100 mM in water)
-
Copper chelator/ligand (e.g., THPTA, 100 mM in water)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Antifade mounting medium with DAPI
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-modified metabolic precursor for a desired period to allow for incorporation into biomolecules.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following in order:
-
885 µL PBS
-
10 µL 10 mM Alkyne-fluorophore stock (final concentration 100 µM)
-
50 µL 20 mM CuSO₄ (final concentration 1 mM)
-
50 µL 100 mM Sodium Ascorbate (final concentration 5 mM)
-
(Optional but recommended) 5 µL 100 mM THPTA (final concentration 0.5 mM)
-
-
Vortex the cocktail gently.
-
Add the reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with the wash buffer.
-
Perform a final wash with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium containing DAPI.
-
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the green fluorophore and DAPI.
Protocol 2: Quantitative Photobleaching Analysis
This protocol allows for the quantitative comparison of the photostability of 5-FAM and Alexa Fluor 488.
Procedure:
-
Sample Preparation: Prepare labeled cells as described in Protocol 1, with separate samples for this compound and Alexa Fluor 488 Alkyne.
-
Microscope Setup:
-
Use a confocal laser scanning microscope.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion).
-
Set the laser excitation to 488 nm and the emission detection to 500-550 nm.
-
Adjust the laser power and detector gain to achieve a good initial signal without saturation. Crucially, use the exact same settings for both dyes.
-
-
Image Acquisition:
-
Select a field of view with several well-labeled cells.
-
Acquire a time-lapse series of images of the same field of view. For example, take an image every 5 seconds for a total of 5 minutes under continuous laser illumination.
-
-
Data Analysis:
-
Define regions of interest (ROIs) within several cells for each sample.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized intensity as a function of time for both dyes.
-
Fit the data to an exponential decay curve to determine the photobleaching half-life for each fluorophore.
-
Protocol 3: Signal-to-Noise Ratio (SNR) Measurement
This protocol provides a method for comparing the signal-to-noise ratio of the two dyes in a cellular imaging context.
Procedure:
-
Sample Preparation: Prepare labeled cells as described in Protocol 1. It is important to also have a negative control sample that has undergone the same process but without the addition of the alkyne-fluorophore.
-
Image Acquisition:
-
Using the same microscope settings for both dyes, acquire several images from different fields of view for each sample (5-FAM, Alexa Fluor 488, and negative control).
-
-
Data Analysis:
-
For each image, define multiple ROIs:
-
Signal ROIs: Areas within the cells that show specific labeling.
-
Background ROIs: Areas within the image that do not contain any cells or specific signal.
-
Cellular Background ROIs (from negative control): Areas within the unlabeled cells.
-
-
Calculate the mean fluorescence intensity for each signal and background ROI.
-
Calculate the Signal-to-Noise Ratio using the formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity .
-
Compare the average SNR values for this compound and Alexa Fluor 488 Alkyne.
-
Mandatory Visualization
Caption: Workflow of copper-catalyzed click chemistry for fluorescent labeling of biomolecules.
Caption: Logical relationship between fluorophore properties and experimental outcomes.
Conclusion
For researchers, scientists, and drug development professionals, the choice between this compound and Alexa Fluor 488 Alkyne should be guided by the specific demands of the experiment. While this compound is a viable option for simple, qualitative endpoint assays where cost is a primary concern, Alexa Fluor 488 Alkyne is the superior choice for applications requiring high photostability, quantitative accuracy, and a robust signal-to-noise ratio. Its resistance to photobleaching and pH-insensitivity make it particularly well-suited for confocal microscopy, live-cell imaging, and other advanced imaging techniques where signal stability is critical for reliable data interpretation. The provided protocols offer a framework for conducting a direct comparison to validate these performance characteristics within your specific experimental context.
References
- 1. Fluorescence Intensity and Lifetime Cell Imaging with Luminescent Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Alexa Fluor 488 dye | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Green Fluorophores: A Photostability Comparison
For researchers in the life sciences and drug development, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. Among the green fluorescent dyes, 5-Carboxyfluorescein-Alkyne (5-FAM-Alkyne) is a popular choice for click chemistry applications. However, its performance in terms of photostability—a crucial factor for imaging experiments that require prolonged or intense light exposure—warrants a detailed comparison with other commonly used green fluorophores. This guide provides an objective comparison of this compound's photostability against leading alternatives like Alexa Fluor™ 488, Fluorescein Isothiocyanate (FITC), and Cyanine2 (Cy2), supported by experimental data and protocols.
Comparative Analysis of Green Fluorophore Performance
The utility of a fluorophore is determined by several key photophysical properties, including its absorption and emission spectra, quantum yield, extinction coefficient, and, critically, its photostability. While 5-FAM, a derivative of fluorescein, offers a high quantum yield, it is also known to be susceptible to photobleaching, a characteristic it shares with its isothiocyanate counterpart, FITC.[1][2] In contrast, modern dyes like Alexa Fluor™ 488 have been specifically engineered for enhanced photostability, making them more robust for demanding imaging applications.[3][4]
| Property | This compound | Alexa Fluor™ 488 | FITC | Cy2 |
| Excitation Max (nm) | ~495[5] | 496[6] | ~495[1] | ~490 |
| Emission Max (nm) | ~518[5] | 519[6] | ~519[1] | ~506 |
| Quantum Yield | ~0.93[7] | 0.92[6] | ~0.9[8] | N/A |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~80,000[7] | 71,000[6] | ~75,000 | 150,000 |
| Photostability | Moderate | High[3][6] | Low[1][8] | Moderate to High |
| pH Sensitivity | High | Low[6] | High[2] | N/A |
| The photostability of Cy2 can be high, particularly in non-polar mounting media.[9] |
Key Observations:
-
Alexa Fluor™ 488 consistently emerges as the most photostable green fluorophore among the group, making it ideal for experiments requiring long exposure times, such as confocal microscopy and live-cell imaging.[3][10] Its fluorescence is also notably resistant to changes in pH.[6]
-
This compound and FITC share similar spectral characteristics and high quantum yields but are significantly more prone to photobleaching.[1][8] The fluorescence intensity of FITC has been observed to decrease by over 20% in just 80 seconds of continuous illumination under a fluorescent microscope.[8] Their fluorescence is also sensitive to pH, which can be a confounding factor in cellular environments.[2]
-
Cy2 is a bright fluorophore with a very high extinction coefficient. While Alexa Fluor™ conjugates are generally considered superior in aqueous media, Cy2 has been shown to be exceptionally bright and photostable when used with non-polar, permanent mounting media.[9]
Visualizing the Experimental Workflow
To quantitatively assess photostability, a standardized experimental workflow is essential. The following diagram illustrates a typical procedure for comparing the photobleaching rates of different fluorophores.
Caption: Workflow for comparative photostability analysis of fluorophores.
Experimental Protocol: Measuring Photobleaching
This protocol outlines a method for quantifying the photostability of fluorescently labeled antibodies on a microscope slide.
I. Reagents and Materials
-
Primary antibodies of interest
-
Fluorophore conjugation kits (e.g., this compound, Alexa Fluor™ 488 NHS Ester, FITC, Cy2 NHS Ester)
-
Microscope slides and coverslips
-
Mounting medium (aqueous-based, e.g., PBS/glycerol with an anti-fade agent)
-
Fluorescence microscope with a suitable laser line (e.g., 488 nm), digital camera, and time-lapse imaging software
II. Antibody Conjugation
-
Follow the manufacturer's instructions to covalently label your primary antibody with each of the green fluorophores to be tested.
-
Determine the degree of labeling (DOL) for each conjugate using spectrophotometry to ensure a similar number of fluorophore molecules per antibody.
III. Sample Preparation
-
Prepare a set of microscope slides with a biological sample appropriate for the antibody (e.g., fixed cells, tissue sections).
-
Incubate the samples with each of the fluorescently labeled antibody conjugates according to a standard immunofluorescence protocol.[11]
-
After washing, mount the coverslips using an aqueous-based mounting medium.[11]
IV. Image Acquisition
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Place a slide on the microscope stage and bring the sample into focus.
-
Using identical settings for each slide, select a region of interest (ROI) that shows clear and representative staining.
-
Set the imaging parameters. Use a consistent laser power (e.g., 50% of maximum) and exposure time. These settings should be high enough to induce photobleaching over a reasonable time course.
-
Configure the software to acquire a time-lapse series of images (e.g., one frame every 5 seconds for a total of 5 minutes).
-
Start the acquisition. The sample will be continuously illuminated, and images will be captured at the specified intervals.
-
Repeat the process for each fluorophore-conjugated antibody, ensuring that all imaging parameters are kept identical.
V. Data Analysis
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
For each time series, define an ROI corresponding to the stained area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Normalize the intensity values for each time point by dividing by the initial intensity at time zero (I/I₀).
-
Plot the normalized intensity versus time for each fluorophore. This will generate the photobleaching decay curves.
-
From these curves, determine the photobleaching half-life (t½)—the time it takes for the fluorescence intensity to drop to 50% of its initial value. A longer half-life indicates greater photostability.
By following this standardized protocol, researchers can generate robust, quantitative data to make an informed decision on the most suitable green fluorophore for their specific imaging needs, balancing the requirements of signal brightness, photostability, and experimental context.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
A Comparative Analysis of the Quantum Yield of 5-FAM-Alkyne and Other Common Fluorescent Dyes
In the realm of molecular biology and drug development, the selection of fluorescent dyes for labeling and detection is a critical decision that can significantly impact experimental outcomes. The quantum yield, a measure of the efficiency of fluorescence, is a key performance indicator for these dyes. This guide provides a detailed comparison of the quantum yield of 5-FAM-Alkyne against other popularly used fluorescent dyes: Cy3-Alkyne, Cy5-Alkyne, and TAMRA-Alkyne. This objective analysis is supported by experimental data and protocols to assist researchers in making informed decisions for their specific applications.
Quantitative Comparison of Fluorescent Dye Properties
The selection of a fluorescent dye is often a balance between brightness, photostability, and suitability for the available excitation and emission filters. The quantum yield (Φ) is a direct measure of a fluorophore's brightness. The following table summarizes the key spectral properties of this compound and its counterparts.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| This compound | 490[1][2][3][4] | 513[1][2][3][4] | 0.93[1][2][3][4][5][6] |
| Cy3-Alkyne | 555[7][8] | 570[7][8] | 0.15 - 0.31[7][8][9] |
| Cy5-Alkyne | 651 | 670 | 0.20 - 0.27[10][11] |
| TAMRA-Alkyne | 541[12] | 567[12] | 0.1[12] |
Key Observations:
-
This compound exhibits the highest quantum yield among the compared dyes, with a value of 0.93.[1][2][3][4][5][6] This indicates a very high efficiency in converting absorbed light into emitted fluorescence, making it an exceptionally bright green fluorescent probe.
-
Cy-dyes (Cy3 and Cy5) are also widely used due to their applications in various fluorescence-based assays. Cy3-Alkyne has a moderate quantum yield, reported in the range of 0.15 to 0.31.[7][8][9] Cy5-Alkyne, which emits in the far-red region of the spectrum, has a quantum yield between 0.20 and 0.27.[10][11]
-
TAMRA-Alkyne , a rhodamine-based dye, shows the lowest quantum yield in this comparison, at 0.1.[12]
Experimental Protocol: Relative Quantum Yield Measurement
The determination of the fluorescence quantum yield is crucial for characterizing and comparing fluorescent dyes. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely accepted and accessible technique.
Principle:
The relative quantum yield (Φ_sample) of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield (Φ_std). The following equation is used:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (sample)
-
Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Appropriate solvent (e.g., ethanol, water, DMSO)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent standard and the sample dye in the same solvent.
-
Prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure the measurements are within the linear range and to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength. The excitation wavelength should ideally be at the absorption maximum of the dye.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample.
-
The excitation wavelength must be the same as that used for the absorbance measurements.
-
Ensure that the excitation and emission slits are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots.
-
-
Calculation:
-
Use the slopes from the graphs in the quantum yield equation. The ratio of the integrated intensities (I_sample / I_std) can be replaced by the ratio of the slopes (Slope_sample / Slope_std).
-
Visualizing the Experimental Workflow and Comparative Data
To further clarify the experimental process and the comparative performance of the dyes, the following diagrams have been generated.
Caption: Experimental workflow for relative quantum yield determination.
Caption: Comparison of quantum yields for different fluorescent dyes.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 4. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of relative fluorescence quantum yield [bio-protocol.org]
- 11. biotium.com [biotium.com]
- 12. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to 5-FAM-Alkyne Alternatives for Fluorescent Labeling in Living Cells
For researchers engaged in the dynamic world of live-cell imaging, the selection of fluorescent probes for bioorthogonal labeling is a critical step that dictates the quality and reliability of experimental outcomes. 5-Carboxyfluorescein (5-FAM)-Alkyne has been a widely used green fluorescent probe for copper-catalyzed click chemistry (CuAAC). However, the expanding palette of fluorescent dyes offers a range of alternatives with potentially superior performance characteristics in terms of brightness, photostability, and suitability for copper-free labeling methods. This guide provides an objective comparison of 5-FAM-Alkyne with popular alternatives, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their live-cell imaging experiments.
Performance Comparison of Alkyne-Modified Fluorophores
The ideal fluorescent probe for live-cell imaging should possess high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability to withstand prolonged imaging, good cell permeability for intracellular targets, and a high signal-to-noise ratio. The choice between a terminal alkyne (for CuAAC) and a strained alkyne (like DBCO, for strain-promoted azide-alkyne cycloaddition - SPAAC) is also a key consideration, with SPAAC being generally preferred for live-cell applications to avoid copper-induced cytotoxicity.
| Fluorophore | Type | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Photostability | Cell Permeability |
| This compound | Terminal Alkyne | ~490 | ~513 | ~80,000 | ~0.93 | Moderate | Good |
| TAMRA-Alkyne | Terminal Alkyne | ~555 | ~575 | ~90,000 | ~0.1-0.5 | High[1][2][3] | Good |
| Cy3-Alkyne | Terminal Alkyne | ~555 | ~570 | ~150,000 | ~0.31[4] | Moderate to High | Moderate |
| Cy5-Alkyne | Terminal Alkyne | ~646 | ~662 | ~215,000 | ~0.20[5] | Moderate[6] | Poor (Sulfo-Cy5) to Moderate |
| DBCO-TAMRA | Strained Alkyne | ~555 | ~575 | ~90,000 | ~0.1-0.5 | High[1][2] | Good |
| DBCO-Cy3 | Strained Alkyne | ~555 | ~570 | ~150,000 | ~0.31[7][4] | Moderate to High | Good |
| DBCO-Cy5 | Strained Alkyne | ~646 | ~662 | ~215,000 | ~0.20[5] | Moderate[6] | Good |
Note: Quantitative values for photostability and cell permeability can be highly dependent on the experimental conditions and the specific molecular context. The relative photostability is generally compared to older generation dyes like fluorescein. Cell permeability can be enhanced by modifying the dye structure.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is crucial for understanding the application of these fluorescent probes.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for live-cell labeling using a terminal alkyne (TAMRA-Alkyne) via CuAAC and a strained alkyne (DBCO-Cy5) via SPAAC.
Protocol 1: Live-Cell Labeling with TAMRA-Alkyne (CuAAC)
This protocol is adapted for labeling azide-modified biomolecules in living cells. Caution: Copper is cytotoxic, so incubation times should be minimized, and appropriate controls are essential.
Materials:
-
Azide-modified cells in culture medium
-
TAMRA-Alkyne (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)
-
Sodium ascorbate (freshly prepared stock solution in water)
-
Live-cell imaging buffer (e.g., phenol red-free DMEM)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
Metabolic Labeling: Incubate cells with an azide-modified metabolic precursor (e.g., azido sugar, azido amino acid) for a sufficient period to allow incorporation into the target biomolecules.
-
Preparation of Click Reaction Mix:
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 500 µL, add the following in order:
-
450 µL of live-cell imaging buffer.
-
10 µL of 50 mM CuSO₄ solution (final concentration: 1 mM).
-
10 µL of 50 mM THPTA solution (final concentration: 1 mM).
-
Mix gently.
-
1 µL of 10 mM TAMRA-Alkyne stock solution (final concentration: 20 µM).
-
20 µL of 100 mM sodium ascorbate solution (final concentration: 4 mM).
-
-
Note: Prepare the click reaction mix immediately before use.
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed live-cell imaging buffer.
-
Aspirate the buffer and add the freshly prepared click reaction mix to the cells.
-
Incubate for 5-15 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the reaction mix and wash the cells three times with pre-warmed live-cell imaging buffer.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).
-
Protocol 2: Live-Cell Labeling with DBCO-Cy5 (SPAAC)
This protocol is recommended for live-cell imaging due to the absence of a copper catalyst.
Materials:
-
Azide-modified cells in culture medium
-
DBCO-Cy5 (stock solution in DMSO)
-
Live-cell imaging buffer (e.g., phenol red-free DMEM)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.
-
Metabolic Labeling: Incubate cells with an azide-modified metabolic precursor for a sufficient duration.
-
Preparation of Labeling Solution:
-
Dilute the DBCO-Cy5 stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (typically 10-50 µM).
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed live-cell imaging buffer.
-
Aspirate the buffer and add the DBCO-Cy5 labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.[8]
-
-
Washing:
-
Aspirate the labeling solution and wash the cells three to four times with pre-warmed live-cell imaging buffer to remove unbound probe.[9]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Concluding Remarks
The choice of a fluorescent alkyne probe for live-cell imaging extends beyond the emission color. As demonstrated, alternatives to this compound, such as TAMRA, Cy3, and Cy5 derivatives, offer a range of photophysical properties that can be advantageous for specific applications. For instance, the higher photostability of TAMRA and some cyanine dyes makes them more suitable for long-term time-lapse imaging.[1][3] Furthermore, the advent of strained alkyne probes, such as DBCO-modified dyes, has enabled efficient copper-free click chemistry, which is a significant advancement for preserving cell health during live-cell experiments.
When selecting a probe, researchers should carefully consider the specific requirements of their experiment, including the desired spectral properties, the need for photostability, and the potential for cytotoxicity. The data and protocols provided in this guide serve as a starting point for navigating the diverse landscape of fluorescent alkyne probes and for designing robust and reproducible live-cell imaging experiments.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cy3 alkyne | BroadPharm [broadpharm.com]
- 8. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
A Head-to-Head Comparison of FAM, TAMRA, and Texas Red Alkynes for Fluorescent Labeling
For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry for molecular labeling, the choice of a fluorescent reporter is critical. Fluorescent alkynes, which are readily incorporated into biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offer a powerful tool for visualization and quantification. This guide provides a head-to-head comparison of three commonly used fluorescent alkynes: FAM (carboxyfluorescein), TAMRA (carboxytetramethylrhodamine), and Texas Red.
This comparison focuses on their spectral properties, relative performance characteristics, and a generalized experimental protocol for their application in click chemistry.
Quantitative Data Summary
The selection of a fluorophore is often dictated by its spectral characteristics and the available excitation sources and detection channels. The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield. The data presented below are for the parent fluorophores, as the alkyne modification has a negligible effect on the spectral properties of the dye.
| Property | FAM (Carboxyfluorescein) | TAMRA (Carboxytetramethylrhodamine) | Texas Red (Sulforhodamine 101) |
| Excitation Max (nm) | ~494 | ~556[1] | ~596[2] |
| Emission Max (nm) | ~518 | ~579[1] | ~615[2] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~75,000 | ~89,000[3] | ~85,000[2] |
| Quantum Yield (Φf) | ~0.93 | ~0.7[3] | ~0.93[2] |
| Color | Green | Orange-Red[1] | Red[4][5] |
| Relative Photostability | Moderate | High[1][6] | High[5][7] |
| pH Sensitivity | High (fluorescence decreases at acidic pH) | Low (stable between pH 4-10)[6] | Low |
Performance Comparison
FAM (Carboxyfluorescein): As a fluorescein-based dye, FAM is one of the most common green fluorophores. Its high quantum yield makes it very bright, and its excitation maximum is well-matched to the common 488 nm laser line.[8] However, its fluorescence is pH-sensitive, decreasing in acidic environments. It is also more susceptible to photobleaching compared to rhodamine-based dyes like TAMRA and Texas Red.[1]
TAMRA (Carboxytetramethylrhodamine): TAMRA is a rhodamine-based dye that offers significant advantages in photostability over FAM.[1][6] Its fluorescence is stable over a wide pH range, making it a robust choice for various biological applications.[6] While its quantum yield is slightly lower than FAM's, its high extinction coefficient still results in bright conjugates. TAMRA is often used in fluorescence resonance energy transfer (FRET) applications in conjunction with FAM.[1] Compared to its fluorescein counterparts, TAMRA is more hydrophobic, which can sometimes lead to aggregation in aqueous solutions at high labeling densities.[6][9]
Texas Red: This dye is a derivative of sulforhodamine 101 and is known for its bright red fluorescence and excellent photostability.[4][5] Its emission is well-separated from that of green fluorophores like FAM, making it an excellent choice for multicolor imaging.[10] Texas Red's fluorescence is not significantly affected by pH. Its excitation maximum is ideally suited for 561 nm or 594 nm laser lines.[4]
Experimental Protocols
The following is a generalized protocol for the copper-catalyzed click chemistry reaction to label an azide-modified biomolecule (e.g., a protein or oligonucleotide) with a fluorescent alkyne.
Materials:
-
Azide-modified biomolecule
-
FAM, TAMRA, or Texas Red alkyne (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (e.g., 100 mM THPTA in water or 10 mM TBTA in DMSO)
-
Reducing agent: Sodium ascorbate (e.g., 300 mM in water, freshly prepared)
-
Buffer (e.g., PBS or Triethylammonium acetate buffer, pH 7.0)
-
DMSO (for solubilizing reagents)
Protocol: Labeling of Azide-Modified Protein
-
Prepare the Biomolecule: Dissolve the azide-modified protein in a suitable buffer (e.g., PBS) to a final concentration of 1-5 mg/mL.
-
Prepare the Click-Labeling Cocktail: In a microcentrifuge tube, prepare the reaction cocktail. The final concentrations may need optimization, but a good starting point is:
-
Azide-modified protein: 25 µM
-
Fluorescent Alkyne: 50-125 µM (2-5 fold molar excess)
-
CuSO₄: 1 mM
-
THPTA Ligand: 5 mM
-
Sodium Ascorbate: 15 mM
-
-
Reaction Steps: a. To 50 µL of your protein solution, add the fluorescent alkyne stock solution. Mix gently. b. In a separate tube, premix the CuSO₄ and THPTA ligand solutions. c. Add the CuSO₄/ligand premix to the protein/alkyne mixture. Vortex briefly. d. To initiate the reaction, add the freshly prepared sodium ascorbate solution. Vortex briefly to mix.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Remove the excess unreacted dye and copper catalyst. This can be achieved by methods such as ethanol precipitation (for oligonucleotides), or protein purification resins/spin columns for proteins.
Visualizations
Logical Flow of Fluorophore Selection
Caption: Decision workflow for selecting a fluorescent alkyne based on instrumentation and experimental needs.
General Click Chemistry Workflow
Caption: A simplified workflow for labeling biomolecules using copper-catalyzed click chemistry.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Texas Red (and Texas Red-X) Dye | Thermo Fisher Scientific - IE [thermofisher.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akinainc.com [akinainc.com]
- 9. thermofisher.com [thermofisher.com]
- 10. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - KR [thermofisher.com]
A Researcher's Guide to Bioorthogonal Labeling: 5-FAM-Alkyne vs. Commercial Alternatives
For researchers and professionals in drug development, the selection of fluorescent dyes for bioorthogonal labeling is a critical decision that balances performance, cost, and experimental feasibility. This guide provides a comprehensive cost-benefit analysis of 5-FAM-Alkyne against other popular commercial dyes, namely Alexa Fluor 488 Alkyne and Cy3 Alkyne. The comparison is supported by quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the optimal dye for your specific research needs.
Performance and Cost Comparison
The choice of a fluorescent dye for click chemistry applications often involves a trade-off between photophysical properties and budget. While this compound, a fluorescein-based dye, offers a cost-effective solution, other dyes like Alexa Fluor 488 and Cy3 provide enhanced performance characteristics.
| Feature | This compound | Alexa Fluor 488 Alkyne | Cy3 Alkyne |
| Excitation Max (nm) | ~490-495[1][2][3][4] | ~494-499[5][6] | ~550-555[7][8] |
| Emission Max (nm) | ~513-518[2][3][4] | ~517-520[5][6] | ~569-572[7][8] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~80,000[2][3][4] | ~73,000[6] | ~150,000[7][8] |
| Quantum Yield (Φ) | ~0.93[2] | ~0.92[6][9] | Not consistently reported for alkyne |
| Photostability | Moderate | High[10] | Moderate to High[11] |
| Brightness (ε x Φ) | ~74,400 | ~67,160 | High (High ε) |
| Estimated Cost per nmol * | ~$0.25 - $1.00 | ~$1.50 - $3.00 | ~$0.80 - $2.00 |
*Cost per nanomole is an estimation based on publicly available pricing for 1 mg quantities from various suppliers and may vary. This estimation assumes a standard labeling reaction.
Summary of Performance:
-
This compound is a bright and highly fluorescent dye with an excellent quantum yield.[2] However, as a derivative of fluorescein, it is known to have moderate photostability compared to more modern dyes.[12] Its fluorescence is also pH-sensitive.
-
Alexa Fluor 488 Alkyne is spectrally similar to this compound and is renowned for its high photostability and pH-insensitivity, making it a superior choice for long-term imaging experiments.[10][12]
-
Cy3 Alkyne offers a significantly higher molar extinction coefficient, resulting in very bright conjugates. It operates in a different spectral range (yellow-orange), which can be advantageous for multicolor imaging. Its photostability is generally considered to be better than fluorescein-based dyes.[11]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent dyes in a research setting. Below are representative protocols for protein labeling using copper-catalyzed click chemistry (CuAAC) and subsequent analysis via fluorescence microscopy and flow cytometry.
Protocol 1: Labeling of Azide-Modified Proteins with Alkyne Dyes
This protocol describes a general procedure for labeling an azide-modified protein with this compound, Alexa Fluor 488 Alkyne, or Cy3 Alkyne.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-containing fluorescent dye (this compound, Alexa Fluor 488 Alkyne, or Cy3 Alkyne)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand stock solution (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine stock solution (e.g., 100 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with PBS to a final volume that allows for the subsequent addition of other reagents. The final protein concentration should typically be in the low micromolar range (e.g., 5-50 µM).
-
Add the alkyne-containing fluorescent dye from a stock solution (e.g., 10 mM in DMSO) to the desired final concentration. A 2 to 10-fold molar excess of the dye over the protein is a good starting point.
-
Prepare a premixed solution of CuSO₄ and the THPTA ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Add this premix to the reaction tube to achieve a final copper concentration of 50-100 µM.
-
Add aminoguanidine to the reaction mixture to a final concentration of 1 mM to scavenge reactive oxygen species.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Remove the excess unreacted dye and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Fluorescence Microscopy of Labeled Cells
This protocol outlines the steps for imaging cells that have been labeled with a fluorescent alkyne dye.
Materials:
-
Cells cultured on coverslips
-
Labeled biomolecule of interest from Protocol 1
-
Cell culture medium
-
PBS, pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Incubate the cells with the fluorescently labeled biomolecule under conditions appropriate for your experiment (e.g., to allow for internalization or binding to the cell surface).
-
Wash the cells three times with warm PBS or cell culture medium to remove any unbound labeled molecules.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) If imaging intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.
Protocol 3: Flow Cytometry Analysis of Labeled Cells
This protocol provides a general workflow for analyzing a population of cells labeled with a fluorescent alkyne dye.
Materials:
-
Suspension of single cells
-
Labeled biomolecule of interest from Protocol 1
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Incubate the cells with the fluorescently labeled biomolecule under your desired experimental conditions.
-
Wash the cells twice with cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., 0.5 mL).
-
Analyze the cells on a flow cytometer equipped with lasers and detectors suitable for the excitation and emission wavelengths of the chosen dye.
-
Use appropriate controls, such as unlabeled cells and cells treated with an unlabeled version of the biomolecule, to set gates and determine background fluorescence.
Visualizing Experimental Workflows
Diagrams of experimental workflows can provide a clear and concise overview of the entire process, from labeling to analysis.
Caption: General workflow for labeling proteins with alkyne dyes and subsequent cellular analysis.
Signaling Pathway Example: Tracking EGFR Internalization
Bioorthogonal labeling is a powerful tool for studying dynamic cellular processes, such as receptor-mediated endocytosis. The following diagram illustrates a workflow for tracking the internalization of the Epidermal Growth Factor Receptor (EGFR) upon binding to its ligand, EGF.
Caption: Workflow for tracking EGFR internalization using bioorthogonal labeling.
Conclusion
The choice between this compound and its commercial alternatives depends on the specific requirements of the experiment.
-
This compound is an excellent choice for proof-of-concept studies, endpoint assays, and experiments where cost is a primary concern and photostability is less critical. Its high quantum yield ensures bright initial signals.
-
Alexa Fluor 488 Alkyne is the preferred option for applications demanding high photostability, such as time-lapse imaging, single-molecule studies, and experiments requiring prolonged or intense illumination. The higher cost is justified by its superior performance and reliability in these demanding applications.
-
Cy3 Alkyne provides a bright, photostable alternative in a distinct spectral window, making it ideal for multicolor experiments or when a yellow-orange emitting dye is required.
By carefully considering the performance metrics, experimental needs, and budgetary constraints, researchers can select the most appropriate fluorescent alkyne dye to achieve reliable and high-quality data in their bioorthogonal labeling studies.
References
- 1. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
- 3. FAM alkyne, 5-isomer (A270204) | Antibodies.com [antibodies.com]
- 4. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. AF488 alkyne [equivalent to Alexa Fluor(R) 488 alkyne] | AAT Bioquest | Biomol.com [biomol.com]
- 6. BP Fluor 488 Alkyne, Alexa Fluor 488 alkyne equivalent, 1006592-47-7 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Overlap Considerations for 5-FAM-Alkyne in Multiplex Assays: A Comparison Guide
For researchers, scientists, and drug development professionals embarking on multiplex fluorescence assays, the careful selection of compatible fluorophores is paramount to generating accurate and reproducible data. This guide provides an objective comparison of 5-Carboxyfluorescein (5-FAM) Alkyne with common alternative dyes, focusing on spectral overlap considerations and offering supporting experimental guidance.
The use of 5-FAM-Alkyne, a bright and readily available green fluorescent dye, is widespread in applications such as click chemistry-based labeling of biomolecules for imaging and flow cytometry. However, its broad emission spectrum necessitates a thorough evaluation of its compatibility with other fluorophores in a multiplex panel to avoid spectral bleed-through, a phenomenon where the fluorescence emission of one dye is detected in the channel designated for another.[1][2] This guide will delve into the spectral properties of this compound and its common alternatives, provide a framework for assessing spectral compatibility, and offer a detailed protocol for quantifying spectral overlap.
Understanding Spectral Overlap
In multiplex fluorescence experiments, multiple targets are simultaneously labeled with distinct fluorescent probes.[3][4] The ideal scenario involves each fluorophore emitting light at a unique wavelength that can be independently detected. However, fluorescent dyes typically have broad emission spectra, leading to spectral overlap where the emission of one dye extends into the detection window of another.[1][5] This can result in false-positive signals and inaccurate quantification.[1] Therefore, selecting fluorophores with minimal spectral overlap is a critical step in multiplex assay design.[6][7]
Spectral Properties of this compound and Common Alternatives
5-FAM is a derivative of fluorescein and exhibits similar spectral characteristics, with an excitation maximum around 495 nm and an emission maximum around 520 nm.[8][9] It is compatible with standard FITC filter sets and the 488 nm laser line commonly found on fluorescence microscopes and flow cytometers.[8] When selecting companion dyes for a multiplex assay with this compound, it is crucial to consider fluorophores with emission maxima that are sufficiently separated.
The following table summarizes the spectral properties of 5-FAM and a selection of commonly used fluorescent dyes in multiplex assays, providing a basis for comparison.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Applications | Potential for Spectral Overlap with 5-FAM |
| 5-FAM | ~495 | ~520 | qPCR, Flow Cytometry, Microscopy | - |
| HEX | ~535 | ~556 | qPCR, Fragment Analysis | Low to Moderate |
| JOE | ~520 | ~548 | qPCR, Sequencing | High |
| TET | ~521 | ~536 | qPCR | High |
| ROX | ~575 | ~602 | qPCR (Reference Dye) | Low |
| Cy3 | ~550 | ~570 | Microscopy, Microarrays | Low to Moderate |
| TAMRA | ~557 | ~583 | FRET, qPCR | Low |
| Texas Red | ~589 | ~615 | Microscopy | Low |
| Cy5 | ~649 | ~670 | Flow Cytometry, Microscopy | Very Low |
Note: The exact excitation and emission maxima can vary slightly depending on the conjugation partner and the local environment. It is always recommended to consult the specific manufacturer's data for the exact spectral characteristics.
Visualizing Spectral Overlap and Workflow
To better understand the concept of spectral overlap and the process of selecting compatible dyes, the following diagrams are provided.
Caption: Spectral overlap between 5-FAM and JOE, leading to bleed-through into adjacent detection channels.
Caption: Logical workflow for selecting fluorophores and optimizing a multiplex fluorescence assay.
Experimental Protocol: Quantifying Spectral Bleed-Through
To ensure the accuracy of multiplex assays, it is essential to experimentally determine the level of spectral bleed-through between chosen fluorophores. The following protocol outlines a general procedure for this purpose using fluorescence microscopy.
Objective: To quantify the percentage of signal from a donor fluorophore (e.g., 5-FAM) that is detected in the channel of an acceptor fluorophore (e.g., a spectrally close dye).
Materials:
-
Cells or tissue samples
-
Labeling reagents: this compound and the alkyne-modified version of the second fluorophore
-
Appropriate buffers and fixation reagents
-
Fluorescence microscope with appropriate filter sets for each fluorophore
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Sample 1 (Single-Stained Donor): Label with this compound only.
-
Sample 2 (Single-Stained Acceptor): Label with the second fluorophore only.
-
Sample 3 (Unstained Control): No fluorescent labeling.
-
-
Follow the appropriate protocol for fixation, permeabilization, and click chemistry labeling for your specific application. Ensure consistent labeling conditions across all samples.
-
-
Image Acquisition:
-
For each sample, acquire images using the filter sets for both the donor (e.g., FITC channel) and acceptor fluorophores.
-
Use identical acquisition settings (e.g., laser power, exposure time, gain) for all samples when capturing images in the same channel. This is critical for accurate comparison.
-
-
Image Analysis:
-
Background Subtraction: For each image, subtract the average background intensity measured from the unstained control sample (Sample 3).
-
Measure Mean Fluorescence Intensity (MFI):
-
On the images of the single-stained donor sample (Sample 1), define regions of interest (ROIs) corresponding to the labeled structures.
-
Measure the MFI within these ROIs in both the donor channel (MFI_donor_in_donor_channel) and the acceptor channel (MFI_donor_in_acceptor_channel).
-
On the images of the single-stained acceptor sample (Sample 2), define ROIs and measure the MFI in the acceptor channel (MFI_acceptor_in_acceptor_channel).
-
-
Calculate Spectral Bleed-Through Percentage:
-
The percentage of bleed-through from the donor into the acceptor channel is calculated as:
-
-
Data Interpretation:
A low percentage of bleed-through (ideally <5-10%) indicates good spectral separation and minimal interference. If significant bleed-through is observed, consider the following mitigation strategies:
-
Select an alternative fluorophore: Choose a dye with an emission maximum further away from 5-FAM.
-
Optimize filter sets: Use narrower bandpass filters to reduce the detection of off-target emissions.
-
Sequential scanning: In confocal microscopy, acquire images for each channel sequentially rather than simultaneously to prevent bleed-through during excitation.
-
Computational correction (Compensation): If bleed-through is unavoidable, the calculated percentage can be used to mathematically correct the data from the multiplex experiment.
Conclusion and Recommendations
This compound is a valuable tool for fluorescent labeling in a wide range of biological assays. However, its successful implementation in multiplex experiments hinges on a careful consideration of spectral overlap with other fluorophores in the panel. By understanding the spectral properties of 5-FAM and its potential partners, and by experimentally quantifying spectral bleed-through, researchers can design robust and reliable multiplex assays.
Key Recommendations for Using this compound in Multiplex Assays:
-
Prioritize spectral separation: When selecting companion dyes, prioritize those with emission maxima well-separated from 5-FAM's emission peak of ~520 nm. Dyes such as ROX, Texas Red, and Cy5 are generally good candidates.
-
Avoid spectrally close dyes: Be cautious when using dyes like JOE and TET, as their emission spectra have a high degree of overlap with 5-FAM.
-
Empirically validate your dye combinations: Always perform single-color control experiments to quantify spectral bleed-through with your specific instrumentation and experimental conditions.
-
Utilize online spectral viewers: Take advantage of online tools to visualize and compare the excitation and emission spectra of your chosen fluorophores before purchasing reagents.
-
Consider fluorophore brightness: For detecting low-abundance targets, pair them with brighter fluorophores. Conversely, use less intense fluorophores for highly abundant targets to minimize bleed-through into other channels.[6]
By following these guidelines, researchers can confidently incorporate this compound into their multiplex assays and generate high-quality, unambiguous data.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 3. Fluorescent dyes: spectra, types & applications [baseclick.eu]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. idtdna.com [idtdna.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. FAM dye: Properties, uses & applications [baseclick.eu]
- 9. BioActs Official Website [bioacts.com]
Safety Operating Guide
Essential Guide to 5-FAM-Alkyne: Safe Handling and Disposal
For researchers, scientists, and drug development professionals, the proper management of laboratory chemicals is paramount for ensuring a safe and compliant working environment. This guide provides essential safety and disposal information for 5-FAM-Alkyne, a fluorescent probe commonly used in click chemistry and biological imaging.[1] Adherence to these procedures is critical for minimizing risks and ensuring responsible laboratory practice.
Key Safety and Handling Precautions
While this compound may not require a formal Safety Data Sheet (SDS) in certain regions due to its classification in small quantities, it is imperative to handle it with the universal precautions applied to all laboratory chemicals.[2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound, both in its solid form and in solution.
-
Avoid Inhalation and Contact: Handle the powdered form of the chemical in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust. Direct contact with skin and eyes should be avoided. In the event of accidental contact, rinse the affected area thoroughly with water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark environment.[3] The recommended long-term storage temperature is -20°C.[3][4][5]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₄H₁₅NO₆ |
| Molecular Weight | 413.38 g/mol |
| Excitation Maximum (λ_abs) | 490 nm |
| Emission Maximum (λ_em) | 513 nm |
| Solubility | Aqueous buffers (pH > 8), alcohols, DMSO, DMF |
| Storage Conditions | -20°C, protected from light |
| Purity | ≥ 90% (HPLC) |
Note: The exact excitation and emission maxima may vary slightly depending on the solvent and other environmental factors.
Step-by-Step Disposal Protocol
The proper disposal of this compound and any associated waste is a critical aspect of laboratory safety and environmental responsibility. The following procedures are based on general best practices for chemical waste management. It is crucial to consult and adhere to your institution's specific hazardous waste disposal protocols and local regulations, as these may vary.
-
Solid Waste (Non-Sharps):
-
Examples: Contaminated gloves, pipette tips, weighing paper, and microfuge tubes.
-
Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag. This container must be clearly labeled as "Hazardous Chemical Waste" and should specify "Contains this compound". Keep the container sealed when not in use.
-
-
Liquid Waste:
-
Examples: Unused solutions of this compound, reaction mixtures, and solvent rinses.
-
Procedure: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled as "Hazardous Chemical Waste" and detail the contents, including the chemical name and estimated concentration. Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Examples: Contaminated needles, syringes, and glass Pasteur pipettes.
-
Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container. This container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound". Once the sharps container is three-quarters full, seal it securely.
-
-
Once the waste containers are full, arrange for their collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 5-FAM-Alkyne
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 5-FAM-Alkyne. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment and maintain compliance with standard safety regulations.
Core Safety Precautions
While a formal Safety Data Sheet (SDS) may not be required for small quantities of this compound as it is not classified as a hazardous substance in concentrations less than 1%, it is crucial to handle it with care.[1] Standard laboratory safety practices should always be observed.
Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, the following PPE is mandatory:
-
Lab Coat: To protect skin and clothing from splashes.
-
Safety Glasses with Side Shields: To protect eyes from chemical splashes and airborne particles.[2][3][4]
-
Nitrile Gloves: To prevent skin contact.[2][5] Disposable nitrile gloves offer sufficient protection for incidental contact and should be changed immediately upon contamination.[5]
Handling:
-
Ventilation: Handle the solid, powdered form of this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[2]
-
Storage: Store this compound in a tightly sealed container at -20°C in a dark, dry place.[6][7][8][9]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₅NO₆ | [6][9] |
| Molecular Weight | 413.38 g/mol | [6][8] |
| Excitation Maximum (λex) | 490 - 492 nm | [6][8][9] |
| Emission Maximum (λem) | 513 - 517 nm | [6][8][9] |
| Molar Extinction Coefficient (ε) | 74,000 - 80,000 L·mol⁻¹·cm⁻¹ | [8][9] |
| Quantum Yield (Φ) | 0.93 | [8][9] |
| Purity | ≥ 90% (HPLC) | [6] |
| Recommended Storage | -20°C (dark) | [6][7][8][9] |
| Solubility | DMSO, DMF, alcohols, aqueous buffers (pH > 8) | [6][8][9] |
Experimental Protocol: Reconstitution of Solid this compound
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Personal Protective Equipment: Don appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Weighing: If required, weigh the desired amount of this compound in a chemical fume hood. For pre-weighed vials, proceed to the next step.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear and yellow.
-
Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom of the tube.
-
Storage of Stock Solution: Store the stock solution in tightly sealed, light-protected aliquots at -20°C or -80°C.[7] Stock solutions in DMSO can be stored for up to one month at -20°C or up to six months at -80°C.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintaining a safe laboratory environment. Always adhere to your institution's specific hazardous waste disposal procedures.
Waste Segregation:
-
Solid Waste (Non-Sharps):
-
Examples: Contaminated gloves, pipette tips, paper towels, and microfuge tubes.
-
Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound".[2] Keep the container sealed when not in use.
-
-
Liquid Waste:
-
Examples: Unused stock solutions, experimental solutions containing this compound.
-
Procedure: Collect all liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container. The container must be clearly labeled as "Hazardous Chemical Waste" and list all chemical constituents, including "this compound".
-
-
Sharps Waste:
-
Examples: Contaminated needles, syringes, and glass Pasteur pipettes.
-
Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container. The container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".[2] Once the container is three-quarters full, seal it securely and dispose of it through your institution's approved hazardous waste stream.[2]
-
Decontamination of Glassware:
-
Procedure: Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove the dye.[2] Collect the initial rinsate as hazardous liquid waste. Subsequent rinses with detergent and water can typically be disposed of down the drain, but confirm this with your institutional guidelines.[2]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.gentaur.com [cdn.gentaur.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. westlab.com [westlab.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. This compound, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. FAM alkyne, 5-isomer, 510758-19-7 | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
